Technical Documentation Center

936616-33-0 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 936616-33-0
  • CAS: 936616-33-0

Core Science & Biosynthesis

Foundational

The Neuromodulatory Architecture of CAS 936616-33-0 (μ-Conotoxin CnIIIC): Mechanisms, Validation, and Therapeutic Translation

Executive Summary CAS 936616-33-0, universally recognized in neuropharmacology as μ-Conotoxin CnIIIC (and commercially as XEP-018), is a 22-residue biomimetic conopeptide originally derived from the venom of the marine c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 936616-33-0, universally recognized in neuropharmacology as μ-Conotoxin CnIIIC (and commercially as XEP-018), is a 22-residue biomimetic conopeptide originally derived from the venom of the marine cone snail Conus consors[1]. As a highly selective voltage-gated sodium channel (VGSC) pore blocker, it has emerged as a transformative molecule in both aesthetic dermatology and neuropathic pain management[2]. This whitepaper provides an in-depth mechanistic analysis of its interaction with the NaV1.4 channel, detailing the biophysics of its blockade, self-validating experimental workflows, and its translational efficacy.

Molecular Profile & Structural Dynamics

μ-Conotoxin CnIIIC (Molecular Formula: C92H139N35O28S6, MW: 2375.7 Da) is characterized by a highly rigid three-dimensional conformation dictated by three internal disulfide bridges[3].

At physiological pH, the peptide carries a net positive charge. This cationic nature is not merely a structural artifact; it is the primary electrostatic driver that guides the toxin into the negatively charged outer vestibule of the sodium channel pore[3]. The rigidity provided by the disulfide framework ensures that the spatial orientation of its binding residues remains locked, minimizing entropic loss upon target engagement and resulting in sub-nanomolar binding affinities.

Mechanism of Action: The "Leaky" Pore Blockade

The primary pharmacological target of CAS 936616-33-0 is the NaV1.4 voltage-gated sodium channel , which is predominantly expressed in skeletal muscle fibers[1].

Binding Site and Steric Occlusion

μ-CnIIIC acts as a pore-blocking antagonist by binding to Site 1 , located in the extracellular vestibule of the NaV1.4 channel pore ()[4]. By physically occluding the ion-conducting pathway, it prevents the influx of Na+ ions, thereby inhibiting the depolarization phase of the muscle action potential and inducing targeted myorelaxation[5].

The Physiological Significance of the "Leaky" Block

Unlike small-molecule neurotoxins like Tetrodotoxin (TTX) that completely seal the channel pore, μ-CnIIIC exhibits a highly unique "leaky" block ()[6].

Even at saturating concentrations (e.g., 1 μM), μ-CnIIIC leaves approximately 5% of the sodium current intact[6].

  • The Causality of Efficacy: This 5% residual conductance is physiologically profound. Complete blockade of NaV1.4 (as seen with botulism or systemic TTX poisoning) results in severe, flaccid paralysis. The leaky block induced by μ-CnIIIC ensures that basal muscle tone is maintained while hyperactive, dynamic contractions (which cause expression wrinkles or spasms) are effectively suppressed[2]. Furthermore, competitive binding assays reveal that TTX is excluded from the binding site when μ-CnIIIC is bound, but if TTX is already inside the pore, μ-CnIIIC traps it, acting as an external "lid" over the vestibule[6].

MoA A CAS 936616-33-0 (μ-Conotoxin CnIIIC) B Binding to NaV1.4 Outer Vestibule (Site 1) A->B High Affinity (IC50 ~1.3 nM) C Steric Occlusion of Pore ('Leaky' Block ~5% Residual) B->C Physical Blockade D Inhibition of Na+ Influx C->D Reduced Conductance E Suppression of Action Potential D->E Depolarization Failure F Targeted Muscle Relaxation (Myorelaxation) E->F Neuromuscular Modulation

Fig 1. Mechanism of action of μ-Conotoxin CnIIIC on NaV1.4 channels leading to muscle relaxation.

Quantitative Data: Target Selectivity

To minimize off-target systemic effects (particularly cardiovascular toxicity), a myorelaxant must exhibit strict subtype selectivity. CAS 936616-33-0 demonstrates exceptional preference for skeletal (NaV1.4) and neuronal (NaV1.2) subtypes, while remaining virtually inactive against cardiac (NaV1.5) and dorsal root ganglion (NaV1.8) channels[1].

Table 1: Pharmacological Profile of μ-CnIIIC across Ion Channels

Target ChannelPrimary Tissue LocalizationSensitivity / IC50Clinical Implication
NaV1.4 Skeletal Muscle1.3 nM (Potent)Primary driver of targeted myorelaxation / anti-wrinkle effect.
NaV1.2 Central Nervous System< 1 μM (Potent)Potential modulation of central neurological signaling.
NaV1.7 Peripheral NervesIntermediateContributes to peripheral analgesic properties.
NaV1.5 Cardiac MuscleInsensitive (> 1 μM)Ensures cardiovascular safety; no cardiotoxic arrhythmias.
NaV1.8 Dorsal Root GanglionInsensitive (> 1 μM)Limits broad sensory blockade.
nAChR (α3β2) Neuronal Synapses450 nM Secondary mechanism contributing to analgesic effects.

(Data synthesized from and)[1][6][7].

Experimental Workflows & Validation Protocols

To rigorously evaluate the efficacy of CAS 936616-33-0, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for electrophysiological validation and transdermal delivery.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the "leaky" NaV1.4 current inhibition by μ-CnIIIC. Causality in Design: Human Embryonic Kidney (HEK293) cells are utilized because they natively lack endogenous voltage-gated sodium currents, providing a zero-noise background to isolate heterologously expressed human NaV1.4 (hNaV1.4)[1]. The holding potential is strictly maintained at -100 mV to ensure all channels recover from fast inactivation and reside in the closed state prior to the test pulse.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing hNaV1.4.

  • Seal Formation: Establish a giga-ohm seal (>1 GΩ) using a borosilicate glass micropipette to ensure low leak current, followed by gentle suction for whole-cell membrane rupture.

  • Baseline Recording: Apply a voltage step protocol from a holding potential of -100 mV to a test potential of -20 mV. Record the peak inward Na+ current.

  • Toxin Application: Perfuse the extracellular bath with 1 μM μ-CnIIIC.

  • Quantification: Measure the reduction in peak current. Self-Validation: The system validates the "leaky block" hypothesis if the current reduction plateaus at exactly ~95%, rather than 100%[6].

  • Washout & Control: Perfuse with toxin-free buffer. Because the block by μ-CnIIIC is virtually irreversible, the lack of current recovery validates the persistent binding nature of the peptide[6]. Apply 1 μM TTX as a final positive control to abolish the remaining 5% current, proving the residual current was indeed NaV-mediated.

Workflow S1 1. Cell Preparation HEK293 expressing hNaV1.4 S2 2. Whole-Cell Configuration Establish Giga-ohm seal (>1 GΩ) S1->S2 S3 3. Baseline Recording Step from -100mV to -20mV S2->S3 S4 4. Toxin Perfusion Apply 1 μM μ-CnIIIC S3->S4 S5 5. Current Quantification Measure ~95% block S4->S5 S6 6. Washout Phase Assess binding irreversibility S5->S6

Fig 2. Patch-clamp electrophysiology workflow for validating NaV1.4 blockade by μ-CnIIIC.

Protocol B: Cutaneous Iontophoresis for Transdermal Delivery

Objective: Deliver the ~2.4 kDa peptide across the stratum corneum for localized cosmetic myorelaxation. Causality in Design: Passive diffusion of CAS 936616-33-0 is physically restricted due to its high molecular weight (>500 Da rule) and hydrophilicity. Iontophoresis applies a low-level electrical current to drive the positively charged peptide into the viable epidermis and dermis via electromigration ()[7].

Step-by-Step Methodology:

  • Skin Preparation: Mount excised human abdominal or porcine ear skin on a Franz diffusion cell.

  • Formulation: Dissolve μ-CnIIIC in a buffered donor solution. Critical Step: The pH must be adjusted below the peptide's isoelectric point to ensure it retains its net positive charge for anodic delivery.

  • Electrode Placement: Place the active anode in the donor compartment and the cathode in the receptor compartment.

  • Current Application: Apply a constant current density of 0.5 mA/cm² for 2 to 4 hours[7].

  • Quantification: Extract and analyze skin layers using HPLC-MS/MS. Self-Validation: The protocol is successful if peptide deposition is predominantly found in the viable epidermis/dermis (up to 90.9 ± 30.8 µg/cm² at 4 hours) with minimal systemic receptor fluid accumulation, ensuring localized efficacy without systemic toxicity[7].

Translational Applications

The precise mechanistic profile of CAS 936616-33-0 has driven its adoption in two primary fields:

  • Aesthetic Dermatology (Botox Alternative): Formulated as XEP-018, it serves as a topical, non-invasive alternative to botulinum toxin injections ()[2]. By blocking NaV1.4 at the neuromuscular junction, it prevents the generation of muscle action potentials, instantly relaxing expression lines while maintaining natural facial expressions due to its leaky block mechanism[8].

  • Neurology & Pain Management: Its secondary affinity for NaV1.2 and specific nAChRs (α3β2) opens avenues for analgesic applications, particularly in neuropathic pain pathways where these channels are aberrantly active[1].

References

  • Favreau, P., et al. (2012). "A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors." British Journal of Pharmacology. [Link]

  • Markgraf, R., et al. (2012). "Mechanism and molecular basis for the sodium channel subtype specificity of µ-conopeptide CnIIIC." British Journal of Pharmacology. [Link]

  • Del Río-Sancho, S., et al. (2017). "Cutaneous iontophoresis of μ-conotoxin CnIIIC-A potent NaV1.4 antagonist with analgesic, anaesthetic and myorelaxant properties." International Journal of Pharmaceutics. [Link]

  • Heindryckx, F., et al. (2025). "Peptides as Master Keys to Skin Aging." Karger Publishers. [Link]

  • Juhász, M., et al. (2024). "Sustainable Dynamic Wrinkle Efficacy: Non-Invasive Peptides as the Future of Botox Alternatives." Cosmetics (MDPI). [Link]

Sources

Exploratory

Introduction: The Molecular Architecture of a Potent Sodium Channel Blocker

An In-Depth Technical Guide to the Three-Dimensional Structure and Disulfide Conformation of μ-Conotoxin GIIIA Authored for Researchers, Scientists, and Drug Development Professionals μ-Conotoxin GIIIA (CAS RN: 936616-33...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Three-Dimensional Structure and Disulfide Conformation of μ-Conotoxin GIIIA

Authored for Researchers, Scientists, and Drug Development Professionals

μ-Conotoxin GIIIA (CAS RN: 936616-33-0), a 22-amino acid peptide isolated from the venom of the marine cone snail Conus geographus, is a highly specific and potent antagonist of the skeletal muscle voltage-gated sodium channel (NaV1.4)[1][2][3][4]. Its exquisite selectivity has made it an invaluable pharmacological tool for dissecting the function of ion channels and a structural template for the development of novel analgesics and therapeutics[5]. The toxin's rigid three-dimensional structure, stabilized by a specific framework of three disulfide bonds, is fundamental to its biological activity[6]. This guide provides a detailed examination of the 3D structure, disulfide bond conformation, and the experimental methodology used to elucidate these features.

Primary Structure and Disulfide Bond Framework

μ-Conotoxin GIIIA is characterized by a conserved Type III cysteine framework (C-C...C...C...C-C), which dictates its oxidative folding and final tertiary structure[1][7]. The peptide contains six cysteine residues that form three specific disulfide bridges, creating a compact, globular fold essential for its function[2][5].

Table 1: Amino Acid Sequence and Disulfide Connectivity of μ-Conotoxin GIIIA

Sequence R-D-C-C-T-O-O-K-K-C-K-D-R-R-C-K-O-M-K-C-C-A-NH₂
Residue Key Standard one-letter codes. O = trans-4-hydroxyproline. NH₂ = C-terminal amidation.
Disulfide Bonds Cys3 – Cys15
Cys4 – Cys20
Cys10 – Cys21

Source: Data compiled from multiple studies confirming the native disulfide connectivity.[1][2][3]

The arrangement of these three bonds (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21) is the canonical, most active conformation[2][7]. Research involving the systematic removal of each disulfide bond has demonstrated that all three are required for the effective inhibition of the NaV1.4 channel, with the Cys10–Cys21 bond being the most critical for maintaining high potency[1]. This rigid scaffold correctly orients the key functional residues for channel binding.

Caption: Disulfide bonding pattern of μ-conotoxin GIIIA.

Tertiary Structure: A Compact and Functional Fold

The three-dimensional structure of μ-conotoxin GIIIA has been determined using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy followed by computational analysis like simulated annealing[8][6][9]. The resulting structure, available in the Protein Data Bank (PDB) under accession codes like 1TCJ, reveals a compact, roughly pyramidal shape[1][6][10].

This conformation is highly stable and serves to present a specific face of the molecule to the outer vestibule of the sodium channel. Mutagenesis studies have identified a cluster of positively charged and polar residues—notably Arg13, Lys16, Hyp17, and Arg19 —on one side of the molecule that are critical for binding and channel blockade[2][8][11][12]. The rigid disulfide framework ensures these key residues are held in the optimal spatial orientation for high-affinity interaction with the channel pore[8][6]. The replacement of the essential Arg13 residue with Alanine, for instance, results in a dramatic loss of activity without significantly altering the peptide's overall backbone conformation, confirming that this residue is directly involved in the interaction with the channel[8][6].

Table 2: Structural Determination Summary for μ-Conotoxin GIIIA

Parameter Details
PDB Accession Code 1TCJ
Method Solution NMR
Key Structural Features Compact, globular fold; small β-hairpin (residues 3-9)[3]
Key Functional Residues Arg13, Lys16, Hyp17, Arg19[2][8][12]
Significance The structure reveals a distinct molecular face responsible for NaV channel binding and inhibition.

Experimental Protocol: NMR-Based Structure Determination

Elucidating the 3D structure of a disulfide-rich peptide like μ-conotoxin GIIIA is a multi-step process that requires careful experimental design and execution. The following protocol outlines the authoritative workflow, grounded in the methods described in the primary literature for GIIIA and its analogs[3][8][9][13].

Step 1: Peptide Synthesis and Oxidative Folding
  • Solid-Phase Peptide Synthesis (SPPS): The linear 22-amino acid precursor of GIIIA is synthesized, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. All cysteine residues are protected with acid-labile groups (e.g., trityl).

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification: The crude linear peptide is purified to homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Oxidative Folding: The purified linear peptide is dissolved in a slightly alkaline aqueous buffer (e.g., ammonium bicarbonate, pH ~8.0) at a low concentration to favor intramolecular disulfide bond formation. The solution is stirred in the presence of air (air oxidation) to facilitate the formation of the three disulfide bridges. The reaction is monitored by RP-HPLC until the linear peptide is consumed and a major, well-defined peak corresponding to the folded conotoxin appears.

    • Expertise & Experience: The choice of a slightly alkaline pH is critical as it promotes the deprotonation of the cysteine thiol groups into the more reactive thiolate anions, which are necessary for disulfide bond formation. Co-elution of the synthetic, folded peptide with the native toxin isolated from venom on RP-HPLC is a key validation step to confirm that the correct, biologically active isomer has been formed[3].

Step 2: NMR Data Acquisition
  • Sample Preparation: The lyophilized, folded peptide is dissolved in a 90% H₂O/10% D₂O or 100% D₂O solution at a concentration of 1-2 mM. The pH is adjusted to a slightly acidic value (e.g., 3.5-5.0) to slow proton exchange and improve signal quality.

  • 2D NMR Experiments: A suite of homonuclear 2D NMR experiments is performed to assign all proton resonances and generate structural restraints.

    • TOCSY (Total Correlation Spectroscopy): This experiment is used to identify the complete spin systems of individual amino acid residues. For example, all proton signals from a specific Leucine residue (Hα, Hβ, Hγ, Hδ) will be correlated.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most crucial experiment for 3D structure determination. It detects protons that are close in space (<5 Å), regardless of whether they are close in the primary sequence. The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints needed for structure calculation.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, primarily used for initial backbone and side-chain assignments.

Step 3: Structure Calculation and Validation
  • Resonance Assignment: The collected spectra are analyzed to assign every proton signal to its specific atom in the peptide sequence.

  • Restraint Generation: NOESY spectra are integrated to classify interproton distance restraints as strong (e.g., 1.8-2.7 Å), medium (1.8-3.3 Å), or weak (1.8-5.0 Å).

  • Simulated Annealing: The distance restraints, along with standard covalent geometry, are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA). These programs employ simulated annealing algorithms, where the peptide structure is heated to a high virtual temperature to overcome local energy minima and then slowly cooled, allowing it to fold into a low-energy conformation that satisfies the experimental restraints.

  • Structure Validation: A final ensemble of the 10-20 lowest-energy structures is generated. The quality of these structures is assessed using validation software (e.g., PROCHECK) to check for proper stereochemistry, bond lengths, and angles. The low root-mean-square deviation (RMSD) among the ensemble's backbone atoms indicates a well-defined and precise structure.

NMR_Workflow cluster_wet_lab Experimental Phase cluster_computational Computational Phase synthesis Peptide Synthesis & Folding purification RP-HPLC Purification synthesis->purification nmr_sample NMR Sample Prep (1-2 mM, pH 4-5) purification->nmr_sample nmr_acq 2D NMR Data Acquisition (TOCSY, NOESY) nmr_sample->nmr_acq assignment Resonance Assignment nmr_acq->assignment Raw Data restraints NOE Distance Restraint Generation assignment->restraints calculation Structure Calculation (Simulated Annealing) restraints->calculation validation Ensemble Analysis & Validation calculation->validation final_structure final_structure validation->final_structure Final 3D Structure (PDB File)

Caption: Workflow for 3D structure determination of μ-conotoxin GIIIA by NMR.

Conclusion: From Structure to Therapeutic Potential

The 3D structure of μ-conotoxin GIIIA, defined by its rigid disulfide core, is inextricably linked to its potent and selective biological function. The detailed structural knowledge, obtained through the robust experimental workflow of NMR spectroscopy and computational modeling, provides a molecular blueprint for understanding its interaction with voltage-gated sodium channels. For drug development professionals, this information is critical. It enables the rational design of synthetic analogs with improved selectivity, stability, and therapeutic profiles, paving the way for a new generation of peptide-based drugs targeting pain and neuromuscular disorders.

References

  • Title: conotoxin GIIIA: structure determination of active and inactive sodium channel blocker peptides by NMR and simulated annealing calculations Source: Biochemistry - ACS Publications URL: [Link]

  • Title: The Role of Individual Disulfide Bonds of μ-Conotoxin GIIIA in the Inhibition of NaV1.4 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Amino acid sequence and disulfide bonds of µ-conotoxin GIIIA. *: amidated C-terminus; O: trans-4-hydroxyproline. - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Structure-activity relationships of mu-conotoxin GIIIA: structure determination of active and inactive sodium channel blocker peptides by NMR and simulated annealing calculations - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Structure and function of μ-conotoxins, peptide-based sodium channel blockers with analgesic activity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1TCJ: STRUCTURE-ACTIVITY RELATIONSHIPS OF MU-CONOTOXIN GIIIA: STRUCTURE DETERMINATION OF ACTIVE AND INACTIVE SODIUM CHANNEL BLOCKER PEPTIDES BY NMR AND SIMULATED ANNEALING CALCULATIONS Source: RCSB PDB URL: [Link]

  • Title: Voltage-Gated Sodium Channel Inhibition by µ-Conotoxins - MDPI Source: MDPI URL: [Link]

  • Title: NMR Structure of μ-Conotoxin GIIIC: Leucine 18 Induces Local Repacking of the N-Terminus Resulting in Reduced NaV Channel Potency - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: 1tcj - STRUCTURE-ACTIVITY RELATIONSHIPS OF MU-CONOTOXIN GIIIA: STRUCTURE DETERMINATION OF ACTIVE AND INACTIVE SODIUM CHANNEL BLOCKER PEPTIDES BY NMR AND SIMULATED ANNEALING CALCULATIONS - Summary - PDBj Source: Protein Data Bank Japan (PDBj) URL: [Link]

  • Title: Three-Dimensional Solution Structure of μ-Conotoxin GIIIB, a Specific Blocker of Skeletal Muscle Sodium Channels Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Mu-conotoxin GIIIA - Conus geographus (Geography cone) | UniProtKB | UniProt Source: UniProt URL: [Link]

  • Title: Molecular determinants of μ-conotoxin KIIIA interaction with the human voltage-gated sodium channel NaV1.7 Source: Frontiers in Pharmacology URL: [Link]

Sources

Foundational

The Pharmacodynamics and Binding Affinity of CAS 936616-33-0 (μ-Conotoxin CnIIIC) to Skeletal Muscle Sodium Receptors

Target Audience: Electrophysiologists, Peptide Chemists, and Neuromuscular Drug Development Professionals. Executive Summary CAS 936616-33-0, universally designated as μ-Conotoxin CnIIIC (or XEP-018), is a 22-residue con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Electrophysiologists, Peptide Chemists, and Neuromuscular Drug Development Professionals.

Executive Summary

CAS 936616-33-0, universally designated as μ-Conotoxin CnIIIC (or XEP-018), is a 22-residue conopeptide originally isolated from the venom of the marine cone snail Conus consors[1][2]. In the landscape of ion channel modulators, this peptide has emerged as a critical pharmacological probe and a highly potent, persistent antagonist of the voltage-gated skeletal muscle sodium channel, Nav1.4[1][2]. This whitepaper synthesizes the structural biology, binding kinetics, and self-validating experimental methodologies required to accurately quantify its affinity and mechanism of action.

Molecular Identity and Structural Conformation

To understand the binding affinity of CAS 936616-33-0, one must first analyze its rigid topography.

  • Molecular Formula: C92H139N35O28S6[][4]

  • Molecular Weight: 2375.7 Da[][4]

  • Structural Framework: The peptide contains six cysteine residues that form three internal disulfide bonds[5]. This cross-linking imparts extreme rigidity, forcing the molecule into a highly conserved tertiary structure that resembles a tetragonal bipyramid[5].

This rigid scaffold is essential for its biological activity; the constrained conformation precisely aligns positively charged residues (arginines and lysines) to interface with the negatively charged outer vestibule of sodium channels[5][6].

Mechanisms of Action: Nav1.4 Binding Kinetics

Site 1 Pore Occlusion and the "Leaky Block" Phenomenon

μ-Conotoxin CnIIIC functions as a pore blocker by binding to Site 1 at the outer vestibule of the Nav1.4 channel[6][7]. Unlike small-molecule blockers like Tetrodotoxin (TTX) that completely plug the pore, CnIIIC physically occludes the channel entrance but produces a characteristic "leaky block" [2][8].

Electrophysiological recordings demonstrate that even at saturating concentrations (1 μM), CnIIIC leaves a residual Na+ current of approximately 5%[2][8]. This occurs because the bulky peptide does not form a perfect seal against the vestibule walls, allowing a minor slip of hydrated sodium ions. Interestingly, competitive binding assays reveal that while TTX and CnIIIC compete for the outer vestibule, CnIIIC can trap pre-bound TTX deep inside the pore, confirming that CnIIIC sits higher up in the channel architecture[2][8].

Subtype Selectivity and Domain Determinants

A hallmark of CAS 936616-33-0 is its profound selectivity for skeletal muscle (Nav1.4) and neuronal (Nav1.2) channels over cardiac (Nav1.5) and dorsal root ganglion (Nav1.8) channels[2][9]. The causality behind this selectivity lies in the specific amino acid sequences of the channel domains:

  • Domain I Pore Loop: Harbors the primary determinants for total block and subtype specificity. Variations here render Nav1.5 completely insensitive to the toxin[2][8].

  • Domain II Pore Loop: Dictates the kinetics of toxin binding (on-rate) and dissociation (off-rate)[2][8].

G Nav Nav1.4 Channel (Skeletal Muscle) Site1 Outer Vestibule (Site 1 Binding) Nav->Site1 CnIIIC CAS 936616-33-0 (μ-Conotoxin CnIIIC) CnIIIC->Site1 High Affinity (IC50 ~1.3 nM) Block Pore Occlusion (Incomplete / Leaky) Site1->Block Current 95% Na+ Current Block 5% Residual Current Block->Current Traps TTX if present Relax Myorelaxation & Action Potential Inhibition Current->Relax

Mechanism of Nav1.4 blockade by CAS 936616-33-0 resulting in myorelaxation.

Quantitative Binding Affinity Profile

To provide a clear comparative baseline, the following table summarizes the inhibitory concentration (IC50) and sensitivity of CAS 936616-33-0 across various ion channel targets[2][9][10].

Target ReceptorTissue LocalizationBinding Affinity (IC50) / SensitivityPharmacological Effect
Nav1.4 Skeletal Muscle~1.3 nM Potent, virtually irreversible block[9][10]
Nav1.2 Central Nervous SystemPotently BlockedLong-lasting inhibition[2][9]
Nav1.7 Peripheral NervesIntermediateModerate sensitivity[2][8]
Nav1.5 Cardiac MuscleInsensitive (>1 μM)No cardiovascular toxicity[2][9]
Nav1.8 Dorsal Root GanglionInsensitive (>1 μM)No binding[2][9]
nAChR (α3β2) Neuronal~450 nMAtypical cross-interaction[9][10]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the field-proven methodologies used to validate the binding affinity and selectivity of CAS 936616-33-0.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Nav1.4 Kinetics

Purpose: To quantify the IC50 and demonstrate the "leaky block" mechanism.

  • Cell Preparation: Culture HEK-293 cells and stably transfect them with human Nav1.4 (hNav1.4) plasmids[8][10]. Rationale: Heterologous expression isolates Nav1.4 currents from other native channel interferences.

  • Electrode Configuration: Pull borosilicate glass pipettes to a resistance of 1.5–3.0 MΩ when filled with intracellular solution (e.g., CsF-based to block outward potassium currents).

  • Voltage Protocol: Hold the resting membrane potential at -20 mV[10]. Apply depolarizing test pulses to elicit inward Na+ currents.

  • Toxin Application: Locally perfuse 1 μM of synthetic μ-Conotoxin CnIIIC onto the cell[8][10].

  • Data Acquisition: Record the rapid decay of the peak inward current. You will observe the current stabilize at ~5.5 ± 0.5% of the baseline control[10]. Validation: The kinetics of this residual current must perfectly match the control, proving the channel gating mechanism is unaltered, only the pore is occluded.

  • Washout Phase (Critical Step): Perfuse the cell with toxin-free extracellular saline for a minimum of 15 minutes. Validation: The current inhibition will not reverse, confirming the virtually irreversible binding nature of CnIIIC at Nav1.4[8][10].

Protocol 2: Chimeric Channel Construction for Selectivity Mapping

Purpose: To pinpoint the exact structural domains responsible for the toxin's inability to bind cardiac Nav1.5.

  • Plasmid Engineering: Construct half-channel chimeras combining rat Nav1.4 (rNav1.4) and human Nav1.5 (hNav1.5)[2][7].

  • Domain Swapping: Systematically swap Domain I and Domain II of Nav1.5 into the Nav1.4 backbone.

  • Expression & Recording: Express these chimeras in Xenopus oocytes or HEK-293 cells and apply CnIIIC.

  • Causality Analysis: When the Domain I pore loop of Nav1.5 is inserted into Nav1.4, total block by CnIIIC is abolished[2][8]. When Domain II is swapped, the total block remains, but the rate of toxin binding slows significantly[2][8]. This validates that Domain I dictates affinity, while Domain II dictates kinetics.

G HEK HEK-293 Cells Expressing hNav1.4 Patch Whole-Cell Patch-Clamp (Holding at -20 mV) HEK->Patch Perfusion Local Toxin Application (1 μM CnIIIC) Patch->Perfusion Record Record Na+ Current & Kinetics Perfusion->Record Washout Extensive Washout (Test Irreversibility) Record->Washout Data Analyze Residual Current (~5% Leaky Block) Washout->Data

Whole-cell patch-clamp workflow for validating CAS 936616-33-0 binding affinity.

Translational Impact

Because CAS 936616-33-0 selectively paralyzes skeletal muscle without affecting cardiac muscle (Nav1.5), it has successfully transitioned from a marine biological probe to a commercialized biomimetic (XEP-018)[7][11]. In aesthetic dermatology, it is utilized as an instant line relaxer, penetrating the skin to locally block Nav1.4 and relax facial muscles without systemic toxicity[7][11]. Furthermore, its intermediate affinity for Nav1.7 positions it as a compelling lead compound for topical analgesic development[2][11].

References

  • Mechanism and molecular basis for the sodium channel subtype specificity of µ-conopeptide CnIIIC British Journal of Pharmacology (NIH/PMC)[Link]

  • A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors British Journal of Pharmacology (NIH/PMC)[Link]

Sources

Exploratory

The Role of µ-Conotoxin KIIIA in Blocking Sodium Ion Flux in Skeletal Muscle: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the peptide µ-conotoxin KIIIA, a potent and selective blocker of voltage-gated sodium channels (Nav). With a primary focus on its interaction with the sk...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the peptide µ-conotoxin KIIIA, a potent and selective blocker of voltage-gated sodium channels (Nav). With a primary focus on its interaction with the skeletal muscle sodium channel subtype, Nav1.4, this document delves into the peptide's mechanism of action, its significance in elucidating sodium channel function, and its potential as a therapeutic agent. We will explore the intricacies of its structure-activity relationship, provide detailed protocols for its characterization using patch-clamp electrophysiology, and place its function within the broader context of skeletal muscle excitation-contraction coupling. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important pharmacological tool.

Introduction: The Significance of µ-Conotoxin KIIIA

Voltage-gated sodium channels are fundamental components of excitable tissues, responsible for the initiation and propagation of action potentials in neurons and muscle cells.[1][2][3][4][5] The skeletal muscle isoform, Nav1.4, plays a critical role in muscle contraction.[6] Dysregulation of Nav1.4 function can lead to debilitating channelopathies such as periodic paralysis and myotonia. Therefore, subtype-selective blockers of Nav channels are invaluable tools for both basic research and therapeutic development.

µ-Conotoxin KIIIA, a 16-amino acid peptide originally isolated from the venom of the marine cone snail Conus kinoshitai, has emerged as a key pharmacological probe for studying sodium channels.[7] Unlike many other µ-conotoxins that show a strong preference for neuronal Nav subtypes, KIIIA exhibits significant activity at the skeletal muscle Nav1.4 channel, making it a subject of intense investigation.[8][9] Its ability to physically occlude the channel pore provides a direct mechanism for inhibiting sodium ion flux, thereby preventing the depolarization phase of the action potential. This guide will illuminate the molecular underpinnings of this interaction and provide the practical knowledge required to study it in a laboratory setting.

Mechanism of Action: A Molecular Plug for the Sodium Pore

The primary mechanism by which µ-conotoxin KIIIA inhibits sodium ion flux is through direct occlusion of the channel's outer pore.[7] This "pore-blocking" mechanism is a common feature of µ-conotoxins. Upon binding to the extracellular vestibule of the Nav channel, KIIIA physically obstructs the entry of sodium ions, effectively halting the propagation of the action potential.

Binding Site and Key Residue Interactions

Structure-activity relationship studies have identified several key amino acid residues within µ-conotoxin KIIIA that are critical for its binding and blocking activity at Nav1.4.[8][9][10] These residues are predominantly located on an α-helical region of the peptide, which presents them for interaction with the channel.[8] Alanine-scanning mutagenesis has revealed that residues such as Lys7, Trp8, Arg10, Asp11, His12, and Arg14 are crucial for its interaction with Nav channels.[8][9][10] Specifically, the positively charged residues are thought to interact with negatively charged residues in the outer vestibule of the Nav1.4 channel, contributing to the high-affinity binding.[11]

The following diagram illustrates the key structural features of µ-conotoxin KIIIA and the residues that are essential for its function.

KIIIA_Structure Key Structural Elements of µ-Conotoxin KIIIA cluster_peptide µ-Conotoxin KIIIA cluster_channel Nav1.4 Channel Pore KIIIA α-helical core Pore Outer Vestibule KIIIA->Pore Binding and Occlusion KeyResidues Key Binding Residues: - Lys7 - Trp8 - Arg10 - Asp11 - His12 - Arg14 KeyResidues->Pore Electrostatic & Steric Interactions caption Structure of µ-Conotoxin KIIIA and its interaction with the Nav1.4 pore. ECC_Pathway Skeletal Muscle Excitation-Contraction Coupling and Inhibition by µ-Conotoxin KIIIA MotorNeuron Motor Neuron Signal NMJ Neuromuscular Junction (ACh Release) MotorNeuron->NMJ Sarcolemma Sarcolemma Depolarization (Action Potential Generation) NMJ->Sarcolemma Nav14 Nav1.4 Sodium Channels TTubule Action Potential Propagation (T-Tubules) Nav14->TTubule Na+ Influx DHPR DHPR Activation TTubule->DHPR CaRelease SR Ca2+ Release DHPR->CaRelease Contraction Muscle Contraction CaRelease->Contraction Inhibitor µ-Conotoxin KIIIA Inhibitor->Nav14 Blocks Na+ Flux caption ECC pathway and the inhibitory action of µ-conotoxin KIIIA.

Caption: The signaling cascade of excitation-contraction coupling in skeletal muscle and the specific inhibitory point of µ-conotoxin KIIIA.

Quantitative Analysis of µ-Conotoxin KIIIA Activity

The potency of µ-conotoxin KIIIA can be quantified by determining its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd) for various Nav channel subtypes. These values provide a measure of the peptide's affinity and are crucial for understanding its selectivity.

Nav SubtypeSpeciesIC50 / Kd (nM)Reference
Nav1.4 rat 37 - 82 [8][9][12]
Nav1.4 human 67 [13]
Nav1.1rat~290
Nav1.2rat5[8][9]
Nav1.3rat~8000
Nav1.5rat>10000
Nav1.6mouse-
Nav1.7human97 - 379[8][9][13]
Nav1.8rat>10000

Note: Values can vary depending on the experimental system (e.g., Xenopus oocytes vs. mammalian cell lines) and conditions.

Experimental Protocol: Characterizing µ-Conotoxin KIIIA using Whole-Cell Patch-Clamp Electrophysiology

The gold standard for characterizing the effects of ion channel modulators like µ-conotoxin KIIIA is the patch-clamp technique. [14][15]The whole-cell configuration allows for the precise measurement of ionic currents across the entire cell membrane in response to controlled voltage changes.

Cell Line Preparation

For robust and reproducible results, a stable cell line expressing the target ion channel is recommended. Human Embryonic Kidney 293 (HEK293) cells are a common choice for their ease of culture and high transfection efficiency. [16][17][18] Protocol for Establishing a Stable HEK293 Cell Line Expressing human Nav1.4:

  • Transfection: Transfect HEK293 cells with a mammalian expression vector containing the full-length cDNA for the human SCN4A gene (encoding Nav1.4) and a selection marker (e.g., neomycin resistance).

  • Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium.

  • Clonal Selection: After 2-3 weeks of selection, isolate individual resistant colonies and expand them.

  • Validation: Screen the expanded clones for Nav1.4 expression and function using techniques such as Western blotting, immunofluorescence, and patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Protocol

The following is a representative protocol for assessing the inhibitory effect of µ-conotoxin KIIIA on Nav1.4 channels expressed in HEK293 cells.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH).

Procedure:

  • Cell Plating: Plate the stable Nav1.4-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Seal Formation: Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, gaining electrical access to the cell's interior.

  • Voltage Protocol: Hold the cell at a holding potential of -100 mV. Elicit sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 20 ms).

  • Data Acquisition: Record the resulting sodium currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Peptide Application: After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of µ-conotoxin KIIIA over the cell.

  • Effect Measurement: Record the sodium currents again in the presence of the peptide and measure the reduction in peak current amplitude.

  • Dose-Response Analysis: Repeat steps 7 and 8 with a range of peptide concentrations to construct a dose-response curve and determine the IC50 value.

The following workflow diagram illustrates the key stages of the patch-clamp experiment.

Patch_Clamp_Workflow Workflow for Patch-Clamp Analysis of µ-Conotoxin KIIIA Start Start: Nav1.4-HEK293 Cells Seal Gigaseal Formation Start->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Na+ Currents WholeCell->Baseline ApplyPeptide Apply µ-Conotoxin KIIIA Baseline->ApplyPeptide RecordEffect Record Inhibited Na+ Currents ApplyPeptide->RecordEffect Washout Washout Peptide RecordEffect->Washout Analyze Data Analysis (IC50 Determination) Washout->Analyze End End Analyze->End caption A step-by-step workflow for the electrophysiological characterization of µ-conotoxin KIIIA.

Caption: A schematic representation of the experimental workflow for assessing the inhibitory activity of µ-conotoxin KIIIA using whole-cell patch-clamp electrophysiology.

Conclusion and Future Directions

µ-Conotoxin KIIIA stands out as a powerful tool for the study of voltage-gated sodium channels, particularly the skeletal muscle isoform Nav1.4. Its well-defined pore-blocking mechanism and the growing body of knowledge surrounding its structure-activity relationships make it an ideal candidate for further investigation and development. The methodologies outlined in this guide provide a solid foundation for researchers to explore the intricate interactions between this peptide and its target.

Future research will likely focus on leveraging the structural information of the KIIIA-Nav channel complex to design novel analogues with enhanced selectivity and improved pharmacokinetic properties. Such endeavors could lead to the development of new therapeutics for the treatment of Nav1.4-related channelopathies and other conditions where targeted sodium channel modulation is desirable. The continued application of advanced electrophysiological and structural biology techniques will undoubtedly unlock new insights into the fascinating world of ion channel pharmacology.

References

  • French, R. J., & Zamponi, G. W. (2005). Structure and function of voltage-gated sodium channels. The Journal of physiology, 569(Pt 1), 1–2.
  • Jiang, D., Shi, H., & Li, Z. (2021). Structural Advances in Voltage-Gated Sodium Channels. Frontiers in pharmacology, 12, 785822.
  • Catterall, W. A. (2014). Structure and function of voltage-gated sodium channels at atomic resolution. The Journal of physiology, 592(2), 243–253.
  • Allen, D. G., Lamb, G. D., & Westerblad, H. (2008). Skeletal muscle fatigue: cellular mechanisms. Physiological reviews, 88(1), 287–332.
  • Biology LibreTexts. (2021, March 5). 38.
  • Catterall, W. A. (2014). Structure and function of voltage-gated sodium channels at atomic resolution. The Journal of physiology, 592(Pt 2), 243–253.
  • Goldin, A. L. (1998). Structure and function of voltage-gated sodium channels. The Journal of physiology, 510(Pt 1), 1–2.
  • Chen, R., & Chung, S. H. (2014). Mechanism of μ-conotoxin PIIIA binding to the voltage-gated Na+ channel NaV1.4. PloS one, 9(3), e92938.
  • Kimball, I. H., Nguyen, P. T., & Yarov-Yarovoy, V. (2020). Molecular determinants of μ-conotoxin KIIIA interaction with the human voltage-gated sodium channel NaV1.7. Frontiers in pharmacology, 11, 98.
  • TeachMePhysiology. (2023). Skeletal Muscle - Structure - Contraction.
  • Mahdavi, S., & Kuyucak, S. (2014). Systematic study of binding of μ-conotoxins to the sodium channel NaV1.4. Toxins, 6(12), 3454–3470.
  • Kimball, I. H., Nguyen, P. T., & Yarov-Yarovoy, V. (2020). Molecular determinants of μ-conotoxin KIIIA interaction with the human voltage-gated sodium channel NaV1.7. Frontiers in pharmacology, 11, 98.
  • Mahdavi, S., & Kuyucak, S. (2014). Systematic study of binding of μ-conotoxins to the sodium channel NaV1.4. Toxins, 6(12), 3454–3470.
  • Kimball, I. H., Nguyen, P. T., & Yarov-Yarovoy, V. (2019). Molecular Determinants of μ-Conotoxin KIIIA Interaction with the Voltage-Gated Sodium Channel Nav1.7. bioRxiv, 682548.
  • Wilson, M. J., Yoshikami, D., Azam, L., Gajewiak, J., Olivera, B. M., & Bulaj, G. (2011). μ-Conotoxins that differentially block sodium channels NaV1.1 through 1.8 identify those responsible for action potentials in sciatic nerve.
  • McMahon, K. L., Rigo, F., & Vetter, I. (2022). µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype NaV1.7. Toxins, 14(9), 598.
  • Ríos, E., & Pizarro, G. (2009). The excitation–contraction coupling mechanism in skeletal muscle. The Journal of physiology, 587(Pt 13), 3083–3091.
  • OpenStax. (n.d.). 10.3 Muscle Fiber Excitation, Contraction, and Relaxation.
  • Deuis, J. R., & Vetter, I. (2016). Novel heterodimeric ion channel modulators derived from conotoxins and spider toxins. The University of Queensland.
  • McMahon, K. L., Rigo, F., & Vetter, I. (2022). Summary of µ-conotoxin IC50 values. IC50 values displayed in nM ± SEM.
  • Chen, R., & Chung, S. H. (2018). Ion binding site of NaV1.4 and structure of PIIIA.
  • Sophion Bioscience. (n.d.). High throughput screening for mode-of-action on NaV1.4.
  • Creative Bioarray. (n.d.). Human SCN4A Stable Cell Line-HEK293.
  • Richards, K. L., & Reid, C. A. (2022). Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures. Frontiers in pharmacology, 13, 996611.
  • AXOL Bioscience. (n.d.).
  • ResearchGate. (2016, March 21). Tips on making stable HEK 293 cell lines or changed morphology?.
  • Kodirov, S. A., & Asomov, V. T. (2022). Whole-cell patch-clamp recording and parameters.
  • MaxCyte. (n.d.).
  • Danaher Life Sciences. (n.d.).
  • Kodirov, S. A., & Asomov, V. T. (2023). Whole-cell patch-clamp recording and parameters. Heliyon, 9(4), e15189.
  • Zhang, Y., & Liu, Z. (2018). A Chimeric NaV1.8 Channel Expression System Based on HEK293T Cell Line. Frontiers in pharmacology, 9, 347.

Sources

Foundational

receptor site I sodium channel blockers mu-conotoxin research

Decoding Receptor Site I: The Structural and Electrophysiological Landscape of μ -Conotoxin Sodium Channel Blockers Introduction & Core Mechanism Voltage-gated sodium channels (NaVs) are the primary drivers of the rising...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Decoding Receptor Site I: The Structural and Electrophysiological Landscape of μ -Conotoxin Sodium Channel Blockers

Introduction & Core Mechanism

Voltage-gated sodium channels (NaVs) are the primary drivers of the rising phase of action potentials in excitable cells. The precise pharmacological manipulation of these channels is a cornerstone of modern neurobiology and analgesic drug development. Among the most potent and selective modulators of NaVs are μ -conotoxins , a family of small, disulfide-rich peptides isolated from the venom of marine cone snails (e.g., Conus geographus).

Mechanistically, μ -conotoxins function as pore blockers by targeting Receptor Site I , which is located within the outer extracellular vestibule of the NaV pore module 1. Unlike neurotoxins that alter channel gating kinetics (such as batrachotoxin at Site 2), μ -conotoxins act similarly to the guanidinium alkaloids tetrodotoxin (TTX) and saxitoxin (STX). They sterically occlude the pore, preventing sodium permeation and effectively halting action potential propagation 1.

Structural Biology: Receptor Site I & Toxin SAR

The binding affinity and subtype selectivity of μ -conotoxins are dictated by their rigid, highly conserved cysteine frameworks and the specific arrangement of basic residues. Structure-Activity Relationship (SAR) studies utilizing NMR spectroscopy and simulated annealing have mapped the critical pharmacophores required for Site I occlusion.

  • μ -Conotoxin GIIIA: In GIIIA, residues Arg13, Lys16, Hyp17 (hydroxyproline), and Arg19 cluster on one face of the molecule. Mutagenesis studies (e.g., replacing Arg13 with Alanine) demonstrate that the loss of activity is not due to conformational collapse, but rather the removal of direct, essential electrostatic interactions with the NaV pore 2.

  • μ -Conotoxin PIIIA: This peptide utilizes Arg14 as its critical guanidinium group. PIIIA is highly valuable for discriminating among TTX-sensitive NaV subtypes, as it irreversibly blocks amphibian muscle Na channels but shows differential affinity for mammalian CNS subtypes 3.

  • μ -Conotoxin KIIIA: KIIIA is a compact 16-amino-acid peptide. Rosetta computational modeling and mutant cycle analysis have revealed that residues W8, D11, and H12 form specific pairwise contacts with the P2-helix in Domain II of the human NaV1.7 channel 4.

Subtype Selectivity & Analgesic Drug Development

Because different NaV subtypes govern distinct physiological processes (e.g., NaV1.4 in skeletal muscle, NaV1.2 in the central nervous system), achieving subtype selectivity is the primary hurdle in drug development. Human NaV1.7 (hNaV1.7) is a highly validated target for pain signaling; mutations in this channel lead to severe pain disorders or congenital insensitivity to pain 4.

Recent breakthroughs have focused on optimizing KIIIA and related peptides (like SxIIIC and SmIIIA) to enhance hNaV1.7 selectivity [[5]](). By utilizing molecular dynamics and deleting specific disulfide bonds to simplify the structural framework, researchers have synthesized advanced KIIIA analogues. For instance, "Peptide 37" demonstrated an 8-fold increase in hNaV1.7 inhibitory potency compared to wild-type KIIIA, and exhibited in vivo analgesic activity approximately 350-fold greater than morphine in inflammatory pain models 6.

Quantitative Selectivity Profiles

The following table summarizes the comparative electrophysiological data of key μ -conotoxins, highlighting their primary targets and inhibitory potencies.

μ -ConotoxinPrimary Target(s)Key Structural FeatureshNaV1.7 IC 50​ Reference
GIIIA NaV1.4 (Muscle)22 aa, Arg13 criticalInactive (>1 μ M)2, 5
PIIIA NaV1.2, NaV1.4Arg14 criticalWeak/Moderate[[3]]()
KIIIA NaV1.2, NaV1.716 aa, 3 disulfide bonds~97 - 363 nM4, [[5]]()
SxIIIC hNaV1.7High homology to SmIIIANanomolar5
KIIIA Analog 37 hNaV1.7Simplified disulfide frameworkHighly Potent6

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the potency and mechanism of novel μ -conotoxins, researchers rely on highly controlled electrophysiological and mutagenesis workflows. The following protocols are designed as self-validating systems, ensuring that artifacts are caught before data analysis.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell voltage-clamp technique is the gold standard for analyzing microscopic currents through ion channels in their native or overexpressed environment 7.

  • Cell Preparation & Osmolarity Matching:

    • Action: Culture HEK293 cells stably expressing hNaV1.7. Prepare extracellular (aCSF) and intracellular solutions, ensuring the internal solution osmolarity is strictly maintained between 260–280 mOsm.

    • Causality: HEK293 cells lack an endogenous NaV background, isolating the hNaV1.7 signal. Matching osmolarity prevents the cell from swelling or shrinking upon membrane rupture, which would otherwise destabilize the recording.

  • Pipette Fabrication:

    • Action: Pull borosilicate glass capillaries to a tip resistance of 4–6 M Ω , then fire-polish.

    • Causality: Borosilicate glass possesses a low dissipation factor and high dielectric constant. This minimizes electrical noise and capacitive transients during high-frequency voltage steps.

  • Gigaohm Seal Formation (Validation Checkpoint):

    • Action: Apply light positive pressure while approaching the cell to prevent debris from clogging the tip. Once touching the membrane, release pressure and apply gentle suction to form a seal.

    • Causality & Validation: The resistance must rapidly increase to >1 G Ω . This tight physical bond between the lipid bilayer and the glass ensures that the current measured by the amplifier exclusively represents ions flowing through the channels, rather than leaking around the pipette tip. If the seal is <1 G Ω , the protocol is aborted.

  • Membrane Rupture & Recording:

    • Action: Apply a brief, sharp suction (or voltage zap) to rupture the membrane patch, establishing the whole-cell configuration. Clamp the voltage at -70 mV and apply depolarizing steps to measure the macroscopic Na+ current before and after μ -conotoxin perfusion.

Protocol B: Alanine-Scanning Mutagenesis (SAR)

To identify the specific residues of a μ -conotoxin responsible for Receptor Site I binding, an Alanine-scanning workflow is employed.

  • Synthesis: Systematically synthesize analogues of the μ -conotoxin where each non-cysteine residue is individually replaced with Alanine.

  • Validation Checkpoint (Structural Integrity): Use NMR to confirm that the global disulfide framework remains intact. If the 3D structure collapses, the loss of affinity cannot be attributed to a specific side-chain interaction.

  • Functional Assay: Test each analogue using Protocol A.

    • Causality: Replacing a residue with Alanine truncates the side chain at the β -carbon. This eliminates specific electrostatic or steric interactions (e.g., the guanidinium group of Arginine) without disrupting the main-chain dihedral angles. A subsequent drop in binding affinity proves that the specific side chain was energetically critical for pore occlusion.

Visualizing the Workflows (Graphviz)

Mechanism Toxin μ-Conotoxin (e.g., KIIIA, GIIIA) Site1 NaV Receptor Site I (Extracellular Pore Vestibule) Toxin->Site1 Binds via critical basic residues (Arg/Lys) Blockade Steric Pore Occlusion (Na+ Influx Blocked) Site1->Blockade Prevents ion permeation AP Action Potential Propagation Halted Blockade->AP Inhibits membrane depolarization Pain Analgesia / Anesthesia (Targeting NaV1.7 / NaV1.8) AP->Pain Therapeutic outcome

Logical flow of μ-conotoxin binding at Receptor Site I leading to analgesia.

PatchClamp Prep Cell Preparation (HEK293 expressing hNaV1.7) Pipette Pipette Fabrication (Borosilicate, 4-6 MΩ) Prep->Pipette Seal Gigaohm Seal Formation (>1 GΩ via negative pressure) Pipette->Seal Approach cell, apply gentle suction Rupture Membrane Rupture (Whole-cell configuration) Seal->Rupture Zap or sharp suction Record Voltage-Clamp Recording (Measure IC50 of μ-Conotoxin) Rupture->Record Dialyze intracellular fluid, apply voltage steps

Step-by-step workflow for whole-cell patch-clamp electrophysiology.

Comprehensive References

1.6 - PubMed / NIH 2.5 - PMC / NIH 3.4 - Frontiers 4.2 - PubMed / NIH 5.3 - Journal of Neuroscience 6.1 - MDPI 7.7 - Semantic Scholar

Sources

Protocols & Analytical Methods

Method

patch-clamp electrophysiology protocols for testing CAS 936616-33-0

Application Note: Electrophysiological Characterization of µ-Conotoxin CnIIIC (CAS 936616-33-0) via Patch-Clamp Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In-v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Electrophysiological Characterization of µ-Conotoxin CnIIIC (CAS 936616-33-0) via Patch-Clamp

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: In-vitro pharmacology, ion channel biophysics, and assay validation

Introduction & Mechanistic Rationale

µ-Conotoxin CnIIIC (also known commercially as XEP-018) is a highly rigid, 22-amino acid biomimetic peptide originally isolated from the venom of the marine cone snail Conus consors[1]. Characterized by its three interlocking disulfide bridges (Cys3-Cys15, Cys4-Cys21, Cys10-Cys22)[2], this peptide has garnered significant attention in neuropharmacology and aesthetic dermatology due to its profound myorelaxant, analgesic, and anesthetic properties[1],[3].

Mechanistically, µ-Conotoxin CnIIIC acts as a potent, pore-blocking antagonist of voltage-gated sodium channels (VGSCs), with a pronounced selectivity for the skeletal muscle subtype NaV1.4 and the neuronal subtype NaV1.2 [Favreau et al., 2012][4]. By physically occluding the outer vestibule of the channel pore, it prevents Na⁺ influx, thereby inhibiting action potential propagation and subsequent excitation-contraction coupling in muscle fibers[5],[2]. Recent studies have also demonstrated its ability to synergistically enhance the duration and efficacy of Botulinum Toxin Type A (BoNT/A) by accelerating the onset of muscle relaxation[6],[7].

G CnIIIC µ-Conotoxin CnIIIC (CAS 936616-33-0) NaV1_4 NaV1.4 Channel (Outer Vestibule) CnIIIC->NaV1_4 Pore Blockade Na_Influx Na+ Influx NaV1_4->Na_Influx Inhibited Depolarization Membrane Depolarization Na_Influx->Depolarization Muscle_Contraction Muscle Contraction (Myorelaxation) Depolarization->Muscle_Contraction

Caption: Mechanism of Action: µ-Conotoxin CnIIIC blocking NaV1.4 to prevent muscle contraction.

Quantitative Pharmacological Profile

To design a robust electrophysiological assay, it is critical to understand the target's binding affinity across different channel subtypes. µ-Conotoxin CnIIIC exhibits a distinct selectivity profile that ensures high efficacy at neuromuscular junctions while sparing cardiac tissues[4].

Target ChannelIC₅₀ ValuePrimary Tissue ExpressionClinical / Pharmacological Relevance
NaV1.4 ~1.3 nMSkeletal MusclePrimary target for myorelaxation and cosmetic wrinkle reduction[4],[3].
NaV1.2 ~1.0 - 10 nMCentral Nervous SystemTarget for neurological modulation and pain management[4].
NaV1.7 > 100 nMPeripheral NervesMinor contribution to peripheral analgesia[4].
NaV1.5 > 1 µMCardiac MuscleExcellent safety margin; avoids cardiotoxic arrhythmias[4].

Experimental Design & Causality

When testing highly potent, disulfide-rich peptides like CAS 936616-33-0 via whole-cell patch-clamp, the experimental design must account for peptide stickiness, channel state-dependence, and current rundown.

Cell Model Selection: HEK293 or CHO cells stably expressing human NaV1.4 are preferred[8],[9]. These immortalized lines lack endogenous voltage-gated sodium currents, providing a clean background to isolate the specific pharmacological effects of the toxin.

Solution Causality:

  • Intracellular (Pipette) Solution: Formulated with Cesium (Cs⁺) instead of Potassium (K⁺) to block endogenous outward K⁺ currents, isolating the inward Na⁺ current. The inclusion of Fluoride (F⁻) significantly enhances giga-ohm seal stability and longevity, which is critical for the long recording times required for peptide wash-in.

  • Extracellular (Bath) Solution: Supplemented with 0.1% Bovine Serum Albumin (BSA) . Causality: Highly hydrophobic/charged peptides like CnIIIC readily adsorb to glass and plastic tubing in perfusion systems. BSA acts as a carrier protein, preventing non-specific binding and ensuring the actual applied concentration matches the nominal concentration[Rogers et al., 2024][3].

Standardized Buffer Recipes
ComponentExtracellular Solution (mM)Intracellular Solution (mM)
NaCl14010
CsF-105
CsCl-35
KCl4-
CaCl₂2-
MgCl₂11
EGTA-10
HEPES1010
Glucose5-
pH / Osmolarity pH 7.4 (NaOH) / ~300 mOsm pH 7.2 (CsOH) / ~290 mOsm

Step-by-Step Patch-Clamp Protocol

The following protocol is optimized for manual patch-clamp but is highly adaptable for Automated Patch Clamp (APC) platforms[9].

Step 1: Cell Preparation and Sealing

  • Seed HEK293-NaV1.4 cells onto poly-D-lysine coated coverslips 24 hours prior to recording.

  • Form a giga-ohm seal (R_seal > 1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

  • Allow 3–5 minutes for intracellular dialysis. Causality: This ensures the intracellular environment is completely replaced by the pipette solution, stabilizing the voltage control and current kinetics.

Step 2: Voltage Protocol (State-Dependence Control) µ-Conotoxins generally bind to the resting state of the NaV channel.

  • Set the holding potential (V_hold) to -100 mV . Causality: Holding at -100 mV ensures that >99% of the NaV1.4 channels are in the resting (closed) state, completely removing steady-state inactivation which could otherwise artificially inflate the apparent potency of the drug[9].

  • Apply a 20 ms depolarizing voltage step to -10 mV to elicit the peak inward Na⁺ current.

  • Repeat this sweep every 10 seconds (0.1 Hz). Causality: A low stimulation frequency prevents the use-dependent accumulation of fast inactivation.

Step 3: Toxin Perfusion & Kinetic Analysis

  • Perfuse the vehicle control (Extracellular solution + 0.1% BSA) for 3 minutes to establish a stable baseline.

  • Apply µ-Conotoxin CnIIIC cumulatively (e.g., 0.3 nM, 1 nM, 3 nM, 10 nM).

  • Critical: Wait for steady-state block at each concentration. Due to the large molecular weight (2375.7 g/mol )[], peptide diffusion and binding kinetics are slow; steady-state may take 3–5 minutes per concentration[8].

Workflow Prep 1. Cell Preparation HEK293 expressing NaV1.4 Seal 2. Whole-Cell Configuration R_seal > 1 GΩ Prep->Seal Baseline 3. Baseline Recording Vehicle + 0.1% BSA (3-5 min) Seal->Baseline Toxin 4. Toxin Perfusion Cumulative CnIIIC (0.1 - 100 nM) Baseline->Toxin Validate 5. Validation & Washout 50 nM TTX & Buffer Wash Toxin->Validate

Caption: Patch-clamp workflow for validating NaV1.4 inhibition by µ-Conotoxin CnIIIC.

Data Validation & Quality Control (Self-Validating Systems)

To guarantee trustworthiness and reproducibility, every recording must act as a self-validating system. The following controls are mandatory:

  • Rundown Monitoring (Negative Control): NaV channels are notorious for current "rundown" (a spontaneous decrease in current amplitude over time independent of drug application). A parallel time-matched vehicle control must be run. If the vehicle cell loses >15% of its current over 15 minutes, the recording conditions (typically ATP/GTP depletion in the pipette) must be optimized.

  • Pharmacological Validation (Positive Control): At the end of the dose-response curve, apply 50 nM Tetrodotoxin (TTX) . Causality: NaV1.4 is highly TTX-sensitive. Complete ablation of the remaining current by TTX confirms that the recorded signal was exclusively mediated by NaV channels, ruling out leak current artifacts or contamination by endogenous channels[4],[9].

  • Washout Reversibility: Attempt a washout with toxin-free buffer. Note that µ-Conotoxin CnIIIC blockade on NaV1.4 is often characterized as long-lasting or nearly irreversible over standard recording timeframes[1],[8]. Documenting the off-rate (K_off) provides essential kinetic data for its prolonged myorelaxant efficacy in vivo.

References

  • Favreau P, et al. "A novel μ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors." British Journal of Pharmacology, 2012. URL:[Link]

  • Del Río-Sancho S, et al. "Cutaneous iontophoresis of μ-conotoxin CnIIIC—A potent NaV1.4 antagonist with analgesic, anaesthetic and myorelaxant properties." International Journal of Pharmaceutics, 2017. URL:[Link]

  • Machicoane M, et al. "Botulinum Toxin Type A Duration Enhancement by Mu-Conotoxin CnIIIC." Toxicon, 2022. URL:[Link]

  • Rogers M, et al. "Using automated patch clamp electrophysiology platforms in ion channel drug discovery: an industry perspective." Expert Opinion on Drug Discovery, 2024. URL:[Link]

Sources

Application

solid-phase peptide synthesis and folding methods for 936616-33-0

Application Note: Solid-Phase Peptide Synthesis and Thermodynamic Folding of µ-Conotoxin CnIIIC (CAS 936616-33-0) Executive Summary µ-Conotoxin CnIIIC (CAS 936616-33-0), commercially known as XEP-018, is a highly constra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Peptide Synthesis and Thermodynamic Folding of µ-Conotoxin CnIIIC (CAS 936616-33-0)

Executive Summary

µ-Conotoxin CnIIIC (CAS 936616-33-0), commercially known as XEP-018, is a highly constrained 22-residue biomimetic peptide originally derived from the venom of the marine cone snail Conus consors[1]. As a potent and selective pore-blocking antagonist of the voltage-gated sodium channel NaV1.4 (IC₅₀ = 1.3 nM), it has garnered significant attention in both neurological research and aesthetic dermatology as a topical, non-invasive neuromodulator[2].

Synthesizing CnIIIC presents a complex biochemical challenge. The sequence contains an N-terminal pyroglutamate (Glp), a C-terminal amide, and six cysteine residues that must form three specific disulfide bridges to achieve biological activity[1][3]. This application note details a field-proven, self-validating protocol for the Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and thermodynamically driven oxidative folding of CnIIIC.

Physicochemical Profiling

To establish baseline parameters for synthesis and analytical validation, the quantitative structural data of CnIIIC is summarized below.

Table 1: Physicochemical Properties of µ-Conotoxin CnIIIC

ParameterSpecification
Target Name µ-Conotoxin CnIIIC (XEP-018)
CAS Registry Number 936616-33-0
Amino Acid Sequence Glp-Gly-Cys-Cys-Asn-Gly-Pro-Lys-Gly-Cys-Ser-Ser-Lys-Trp-Cys-Arg-Asp-His-Ala-Arg-Cys-Cys-NH₂
Sequence Length 22 Residues
Molecular Formula C₉₂H₁₃₉N₃₅O₂₈S₆
Average Molecular Weight 2375.7 g/mol
Monoisotopic Mass 2373.89 Da
Disulfide Connectivity Cys3-Cys15 (I-IV), Cys4-Cys21 (II-V), Cys10-Cys22 (III-VI)
Primary Targets NaV1.4 (IC₅₀ = 1.3 nM), NaV1.2, nAChR α3β2

Strategic Overview of Synthesis & Folding

The successful production of CnIIIC relies on two critical phases: the assembly of the linear precursor and the controlled oxidative folding into the native isomer.

Causality in Experimental Design:
  • C-Terminal Amidation: The native peptide terminates in an amide, not a free carboxylic acid. Therefore, synthesis must be performed on an Fmoc-Rink Amide MBHA resin . Upon acidic cleavage, the Rink linker natively yields the required C-terminal amide[3].

  • N-Terminal Pyroglutamate (Glp): Glp is a cyclized derivative of glutamic acid that protects the peptide from N-terminal exopeptidase degradation. Because Glp lacks a free primary amine, it does not require Fmoc protection and inherently acts as a chain-terminating capping agent during the final coupling step[3].

  • Thermodynamic Folding: With six free thiols, the linear peptide can theoretically form 15 distinct disulfide isomers[4]. However, the native canonical connectivity (1-4, 2-5, 3-6) represents the global thermodynamic energy minimum for this sequence. By performing the oxidation in a redox buffer containing both reduced (GSH) and oxidized (GSSG) glutathione, the system allows for continuous "disulfide shuffling." Mismatched bonds are reduced and reformed until the peptide falls into its most stable, biologically active conformation[2][5].

SPPS_Workflow Step1 1. Resin Preparation Fmoc-Rink Amide MBHA Step2 2. Iterative SPPS Fmoc Deprotection & Amino Acid Coupling Step1->Step2 Step3 3. N-Terminal Capping Coupling of Pyroglutamic Acid (Glp) Step2->Step3 Step4 4. Cleavage & Global Deprotection Reagent K (TFA/Phenol/Water/Thioanisole/EDT) Step3->Step4 Step5 5. Ether Precipitation Isolation of Linear Precursor Step4->Step5 Step6 6. Oxidative Folding GSH/GSSG Redox Buffer (pH 7.5) Step5->Step6 Step7 7. RP-HPLC Purification Isolation of Native Isomer Step6->Step7

Caption: Workflow for the solid-phase synthesis and oxidative folding of µ-conotoxin CnIIIC.

Detailed Experimental Protocol

Phase 1: Assembly of the Linear Precursor (Fmoc-SPPS)
  • Resin Swelling: Swell Fmoc-Rink Amide MBHA resin (loading ~0.3 - 0.5 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the Fmoc group.

  • Coupling: For each amino acid, prepare a solution of 4 eq Fmoc-AA, 4 eq HATU, and 8 eq DIPEA in DMF. Couple for 45–60 minutes.

    • Critical Protection Strategy: Ensure cysteines are protected with trityl groups [Fmoc-Cys(Trt)-OH]. The Trt group is highly acid-labile, yielding free thiols upon cleavage, which is mandatory for the subsequent one-step folding[2].

  • N-Terminal Capping: For the final residue, couple unmodified Pyroglutamic acid (Glp-OH) using the standard HATU/DIPEA chemistry.

Phase 2: Cleavage and Global Deprotection

Expertise Note: The presence of six cysteines and one tryptophan (Trp14) makes the linear sequence highly vulnerable to irreversible alkylation by tert-butyl cations generated during global deprotection[3].

  • Prepare Reagent K : Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / Ethanedithiol (EDT) in an 82.5 : 5 : 5 : 5 : 2.5 (v/v) ratio. EDT and thioanisole are mandatory carbocation scavengers.

  • Incubate the resin in Reagent K for 3 hours at room temperature under gentle agitation.

  • Filter the cleavage cocktail into 10 volumes of ice-cold diethyl ether to precipitate the linear peptide.

  • Centrifuge, wash the pellet three times with cold ether, and lyophilize.

Phase 3: Thermodynamic Oxidative Folding
  • Buffer Preparation: Prepare a folding buffer consisting of 0.1 M Tris-HCl and 1 mM EDTA, adjusted to pH 7.5. The EDTA chelates trace heavy metals that could cause uncontrolled, non-specific oxidation[5].

  • Redox Environment: Add 1 mM reduced glutathione (GSH) and 1 mM oxidized glutathione (GSSG) to the buffer[5].

  • Peptide Addition: Dissolve the lyophilized linear peptide in a minimal volume of 0.01% TFA, then add it dropwise to the folding buffer to achieve a final peptide concentration of 20 µM .

    • Expertise Note: The concentration must remain highly dilute (<50 µM) to favor intramolecular cyclization over intermolecular polymerization.

  • Stir gently at room temperature for 48 hours.

  • Quenching: Terminate the folding reaction by acidifying the solution to pH < 4 using 8% formic acid or TFA[5].

Caption: Canonical M4-branch disulfide connectivity (1-4, 2-5, 3-6) of µ-conotoxin CnIIIC.

Self-Validating Quality Control (QC) Gates

To ensure scientific integrity, the protocol must be validated at two critical checkpoints:

  • QC Gate 1 (Post-Cleavage): Analyze the linear precursor via ESI-MS. The expected monoisotopic mass is ~2379.9 Da.

    • Troubleshooting: If the mass is +56 Da, it indicates incomplete removal of a tBu group. If +242 Da, it indicates incomplete removal of a Trt group from a cysteine.

  • QC Gate 2 (Post-Folding): Perform an analytical RP-HPLC overlay of the linear vs. folded peptide.

    • Chromatographic Shift: The folded, native isomer must elute earlier than the linear peptide. The formation of the compact globular structure buries hydrophobic residues, reducing interaction with the C18 stationary phase[2].

    • Mass Shift: ESI-MS must show a precise -6.0 Da shift (from ~2379.9 Da to 2373.89 Da), corresponding to the loss of six protons during the formation of the three disulfide bridges[2]. The presence of intermediate masses (-2 Da, -4 Da) indicates incomplete oxidation.

References[1] InvivoChem. "XEP-018 (µ-Conotoxin-CnIIIC) | Others 11 | 936616-33-0". InvivoChem Product Catalog. URL: https://www.invivochem.com/products/xep-018-conotoxin-cniiic/[2] Favreau, P., et al. "A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors." British Journal of Pharmacology 167.3 (2012): 576-586. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3448995/[4] Walewska, A., et al. "Distinct disulfide isomers of μ-conotoxins KIIIA and KIIIB block voltage-gated sodium channels." Biochemistry 51.48 (2012): 9798-9807. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501170/[3] Google Patents. "CN116836255B - Chemical synthesis preparation method of mu-conotoxin peptide." China National Intellectual Property Administration. URL: https://patents.google.com/patent/CN116836255B/en[5] Tietze, A. A., et al. "Design of Bioactive Peptides from Naturally Occurring µ-Conotoxin Structures." Journal of Biological Chemistry 287.33 (2012): 27997-28006. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3436154/

Sources

Method

Application Notes &amp; Protocols: Formulation Techniques for µ-Conotoxin (CAS 936616-33-0) in Topical Anti-Wrinkle Cosmetic Research

Introduction: A New Frontier in Neuromodulating Cosmeceuticals The quest for potent, non-invasive anti-wrinkle treatments has led the cosmetic industry to explore innovative active ingredients that target the physiologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Neuromodulating Cosmeceuticals

The quest for potent, non-invasive anti-wrinkle treatments has led the cosmetic industry to explore innovative active ingredients that target the physiological pathways of skin aging. Among the most promising of these are biomimetic peptides that modulate neuromuscular signaling. This guide focuses on µ-Conotoxin CnIIIC (CAS 936616-33-0) , a synthetic, 22-amino-acid peptide that replicates the muscle-relaxing properties of a natural peptide found in the venom of the marine cone snail, Conus consors.[1][2][3]

Commercially known by trade names such as XEP™-018, this peptide represents a significant advancement in the "Botox-in-a-jar" category of cosmetics.[3] Unlike Botulinum Toxin, which operates via enzymatic cleavage of the SNARE protein complex, µ-Conotoxin offers a reversible, non-invasive approach by acting as a potent and specific antagonist of the voltage-gated sodium channel, NaV1.4, which is crucial for muscle contraction.[1][4] By blocking this channel, the peptide reduces the transmission of nerve signals to facial muscles, leading to a relaxation of the muscle and a visible, rapid reduction in the appearance of dynamic wrinkles.[1][5]

This document serves as a comprehensive technical guide for researchers, cosmetic chemists, and drug development professionals. It provides an in-depth analysis of the physicochemical properties of µ-Conotoxin, detailed protocols for its formulation into various cosmetic chassis, advanced delivery strategies to enhance its bioavailability, and robust methodologies for evaluating the efficacy and safety of the final product.

Part 1: Physicochemical & Mechanistic Profile of µ-Conotoxin (936616-33-0)

A thorough understanding of the active's properties is the cornerstone of successful formulation. µ-Conotoxin is a highly folded and stable peptide, a characteristic that contributes to its enhanced skin penetrability compared to other peptides.[1][6]

Key Physicochemical Data

The following table summarizes the essential properties of µ-Conotoxin relevant to formulation development.

PropertyValue / DescriptionSignificance for Formulation
CAS Number 936616-33-0Unique identifier for the chemical substance.
INCI Name s-Mu-Conotoxin CnIIIC / Arginine/Lysine PolypeptideOfficial nomenclature for cosmetic ingredient labeling.[1]
Molecular Formula C92H139N35O28S6Provides information on the elemental composition.[1][6]
Molecular Weight ~2375.7 g/mol A relatively large molecule for topical delivery, underscoring the need for penetration-enhancing strategies.[6][]
Appearance White to off-white powderStandard appearance for a lyophilized peptide.
Solubility Soluble in WaterAs a hydrophilic peptide, it is best suited for the aqueous phase of formulations like serums or O/W emulsions.
Stability Highly stable due to three disulfide bonds imparting a rigid structure.[1][8] Store in a cool, dry, dark location.[6]The inherent stability simplifies handling but protecting it from strong oxidizing/reducing agents and extreme pH is crucial.
Recommended pH 4.0 - 6.5Optimal pH range for maintaining peptide integrity and compatibility with the skin's natural acid mantle.
Recommended Usage Level 1% - 3% (of a solution containing the active peptide)Efficacy has been demonstrated in clinical studies at concentrations of 3%.[3]
Mechanism of Action: Targeting the Neuromuscular Junction

The primary anti-wrinkle effect of µ-Conotoxin is achieved by attenuating the contraction of facial muscles responsible for dynamic wrinkles (e.g., crow's feet, forehead lines).

  • Topical Application & Penetration : The formulation delivers the peptide to the stratum corneum. Advanced delivery systems are key to facilitating its journey to the neuromuscular junctions located deeper in the skin.

  • NaV1.4 Channel Blockade : The peptide specifically binds to and blocks the voltage-gated sodium channel NaV1.4 on skeletal muscle membranes.[1][4]

  • Inhibition of Muscle Contraction : This blockade prevents the influx of sodium ions that is necessary to trigger muscle cell depolarization and subsequent contraction.

  • Muscle Relaxation & Wrinkle Reduction : The muscle remains in a relaxed state, leading to a smoothing of the overlying skin and a reduction in the visible depth of dynamic wrinkles.[3][5]

The following diagram illustrates this targeted signaling pathway.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Muscle Cell Membrane ACh Acetylcholine (ACh) in Vesicles ACh_released Released ACh ACh->ACh_released Nerve Impulse nAChR Nicotinic ACh Receptor (nAChR) ACh_released->nAChR Binds NaV NaV1.4 Channel nAChR->NaV Activates Contraction Muscle Contraction NaV->Contraction Na+ Influx Conotoxin µ-Conotoxin (936616-33-0) Conotoxin->NaV BLOCKS

Caption: Mechanism of action of µ-Conotoxin at the neuromuscular junction.

Part 2: Formulation Development & Protocols

Formulating with peptides requires careful consideration to ensure their stability, bioavailability, and aesthetic appeal in the final product. Due to its water solubility, µ-Conotoxin is most easily incorporated into aqueous systems or the water phase of emulsions.

General Formulation Workflow

The development process should be systematic, moving from simple systems to more complex final formulations.

Caption: General workflow for developing a µ-Conotoxin cosmetic product.

Protocol 1: High-Potency Anti-Wrinkle Serum (O/W)

This protocol describes a lightweight, hydrating serum designed for maximum peptide delivery.

Objective: To create a stable, aesthetically pleasing aqueous serum containing 3% active µ-Conotoxin solution.

Materials & Equipment:

  • µ-Conotoxin (936616-33-0) powder or pre-solubilized solution

  • Deionized Water

  • Glycerin (Humectant)

  • Sodium Hyaluronate (Humectant)

  • Pentylene Glycol (Solvent, Preservative Booster)

  • Phenoxyethanol (Preservative)

  • Xanthan Gum (Thickener)

  • Citric Acid or Sodium Hydroxide (for pH adjustment)

  • Beakers, magnetic stirrer, overhead mixer, pH meter

Methodology:

Phase A: Gelling Phase

  • In the main vessel, add Deionized Water and begin mixing.

  • Slowly sprinkle in Xanthan Gum and mix at high speed until fully hydrated and a uniform gel is formed.

  • Add Glycerin and Sodium Hyaluronate. Continue mixing until homogenous.

Phase B: Preservative Phase

  • In a separate beaker, combine Pentylene Glycol and Phenoxyethanol. Mix until uniform.

  • Slowly add Phase B to Phase A under continuous mixing.

Phase C: Active Phase (Cold Process)

  • Crucial Step: Once the combined Phase A+B has cooled to below 40°C, add the µ-Conotoxin solution.

  • Mix at a low speed to ensure uniform distribution without causing excessive shear that could damage the peptide.

Phase D: Finalization

  • Measure the pH of the batch. Adjust to a final pH of 5.5 - 6.0 using a dilute solution of Citric Acid or Sodium Hydroxide.

  • Perform final quality control checks (viscosity, appearance, odor).

Ingredient% w/wFunction
Phase A
Deionized Waterq.s. to 100Vehicle
Xanthan Gum0.30Thickener
Glycerin3.00Humectant
Sodium Hyaluronate0.50Humectant
Phase B
Pentylene Glycol3.00Solvent, Preservative Booster
Phenoxyethanol0.80Preservative
Phase C
µ-Conotoxin Solution (as supplied)3.00Active Ingredient
Phase D
Citric Acid (10% solution)q.s.pH Adjuster
Protocol 2: Advanced Peptide Cream (O/W Emulsion)

This protocol outlines a more complex oil-in-water cream for users preferring a richer texture.

Objective: To create a stable O/W emulsion delivering µ-Conotoxin alongside skin-conditioning lipids.

Materials & Equipment:

  • As per Protocol 1, plus:

  • Oil Phase: Caprylic/Capric Triglyceride (Emollient), Cetearyl Alcohol (Thickener), Glyceryl Stearate (Emulsifier).

  • Homogenizer.

Methodology:

  • Phase A (Water Phase): Prepare the gelling phase (Water, Glycerin, Xanthan Gum) as described in Protocol 1. Heat to 75°C.

  • Phase B (Oil Phase): In a separate vessel, combine Caprylic/Capric Triglyceride, Cetearyl Alcohol, and Glyceryl Stearate. Heat to 75°C while mixing until all components are melted and uniform.

  • Emulsification: Slowly add the hot Oil Phase (B) to the hot Water Phase (A) under high-speed homogenization. Homogenize for 3-5 minutes to create a fine, stable emulsion.

  • Cool Down: Begin cooling the emulsion while mixing with a paddle or anchor stirrer.

  • Phase C (Cool-Down Phase): At 40°C or below, add the preservative system (e.g., Phenoxyethanol) and the µ-Conotoxin solution.

  • Finalization: Continue mixing until the cream is smooth. Adjust pH to 5.5 - 6.0 and perform QC checks.

Part 3: Advanced Delivery Systems for Enhanced Efficacy

The efficacy of a peptide active is directly linked to its ability to reach its target site.[9] For µ-Conotoxin, this means penetrating the stratum corneum to reach the neuromuscular junctions. Advanced delivery systems are critical for overcoming this barrier.[10]

Delivery SystemMechanism of Action & BenefitsFormulation Considerations
Liposomes Phospholipid vesicles that encapsulate hydrophilic actives like µ-Conotoxin. They can merge with the skin's lipid barrier, facilitating a gradual release of the payload into deeper skin layers.[9][11]Use pre-fabricated liposomes containing the peptide or encapsulate in-house. Add during the cool-down phase (<40°C) of formulation. Ensure compatibility with preservatives.
Nanoemulsions Oil-in-water emulsions with extremely small droplet sizes (<100 nm). The high surface area and deformability of the droplets enhance skin penetration.[9]Requires high-energy homogenization. The peptide is dissolved in the aqueous phase prior to emulsification.
Solid Lipid Nanoparticles (SLN) Lipid-based nanoparticles that are solid at room temperature. They offer controlled release and can improve the stability of the encapsulated active.[9][12]Involves hot homogenization followed by rapid cooling. The peptide can be entrapped within the solid lipid matrix.
Iontophoresis A technique using a low-level electrical current to enhance the penetration of charged molecules. Research has shown this method significantly increases the cutaneous deposition of µ-Conotoxin.[4]While primarily a clinical technique, it highlights the potential for at-home dermal delivery devices to be used in conjunction with a µ-Conotoxin formulation.

Part 4: Efficacy and Safety Evaluation Protocols

All claims must be substantiated by rigorous scientific testing. A tiered approach, from in vitro cell-based assays to human clinical trials, is the gold standard.

Protocol 3: In Vitro Efficacy Assessment

Objective: To demonstrate the biological activity of the formulated µ-Conotoxin.

A. Muscle Contraction Inhibition Assay:

  • Model: Co-culture of human primary motor neurons and skeletal muscle cells (myotubes).

  • Procedure:

    • Culture the cells until functional neuromuscular junctions are formed.

    • Treat the cultures with the test formulation (and a placebo control) for a defined period (e.g., 2 hours).

    • Induce muscle contraction via electrical stimulation or addition of a neurotransmitter.

    • Endpoint: Measure the frequency and amplitude of myotube contractions using video microscopy and image analysis software. A successful formulation will show a significant reduction in contraction compared to the placebo.

B. Collagen Synthesis Assay: While the primary mechanism is muscle relaxation, assessing secondary benefits is valuable.

  • Model: Human dermal fibroblast cell culture.

  • Procedure:

    • Culture fibroblasts and treat with the test formulation for 48-72 hours.

    • Collect the cell culture supernatant.

    • Endpoint: Quantify the amount of pro-collagen Type I produced using an ELISA kit.[13][14] An increase in collagen suggests additional anti-aging benefits.

Protocol 4: In Vivo (Clinical) Efficacy Assessment

Objective: To validate the anti-wrinkle efficacy of the final formulation on human subjects.

  • Study Design: Double-blind, placebo-controlled, split-face study.

  • Subjects: 25-35 female subjects aged 35-60 with visible periorbital wrinkles (crow's feet).

  • Duration: 4 weeks of twice-daily application.

  • Methodology:

    • Baseline Measurement (Day 0): Capture high-resolution images and create silicone replicas of the periorbital area on both sides of the face.

    • Product Application: Subjects apply the test product to one side of the face and a placebo to the other for 4 weeks.

    • Final Measurement (Week 4): Repeat the imaging and silicone replica creation.

  • Endpoints & Analysis:

    • Primary Endpoint: Change in wrinkle depth and volume. Analyze the silicone replicas using 3D fringe projection profilometry. A statistically significant reduction in wrinkle parameters on the active-treated side compared to both baseline and the placebo-treated side demonstrates efficacy.[15]

    • Secondary Endpoints: Expert visual grading of wrinkles and subject self-assessment questionnaires.

Safety Evaluation

The formulation must be proven safe for consumer use.

  • Cytotoxicity: Assessed on human keratinocytes and fibroblasts using the MTT assay.

  • Skin Irritation: Evaluated using validated in vitro reconstructed human epidermis models (e.g., EpiDerm™).

  • Eye Irritation: Assessed using the Human Corneal Epithelium (HCE) model.

  • Human Repeat Insult Patch Test (HRIPT): A clinical test to assess the potential for sensitization and irritation on human volunteers.

Conclusion

µ-Conotoxin (CAS 936616-33-0) is a potent, scientifically validated peptide for topical anti-wrinkle applications. Its unique mechanism of action offers a compelling, non-invasive alternative for reducing the appearance of dynamic wrinkles. Success in harnessing its power lies in a holistic, science-driven approach to product development. This involves meticulous formulation to protect the peptide's integrity, the strategic use of advanced delivery systems to ensure it reaches its muscular target, and a robust testing program to substantiate all safety and efficacy claims. By following the principles and protocols outlined in this guide, researchers and formulators can unlock the full potential of this remarkable neuromodulating active.

References

  • Mu-Conotoxin CAS 936616-33-0 | Peptide | Supplier. (n.d.).
  • Buy Pure mu-Conotoxin (CAS 936616-33-0) with Purity >98% - High-Quality Toxin for Research. (n.d.).
  • Anti-Wrinkle Beauty Peptide 99% CAS 936616-33-0 Conopeptide/Xep-018 /Mu-Conotoxin. (n.d.). ECHEMI.
  • Delivery Systems. (n.d.). Lipoid Kosmetik.
  • XEP-018 (µ-Conotoxin-CnIIIC). (n.d.). InvivoChem.
  • s-Mu-conotoxin CnIIIC. (2025, October 29). Cosmetic Ingredients Guide.
  • The Role of Skincare Delivery Systems. (2024, June 26). Reviva Labs.
  • How delivery systems are reshaping cosmetics innovation. (2025, April 29). SOSA.
  • Delivery Systems. (n.d.). Evonik.
  • s-Mu-Conotoxin Cniiic (Explained + Products). (n.d.). INCIDecoder.
  • In vitro and in vivo Evaluation on the Safety and Efficacy of a Brand-New Intracutaneous Filler with α1-R-Collagen. (2022, November 13). Clinical, Cosmetic and Investigational Dermatology.
  • Guidelines for Evaluation of Anti-Wrinkle Products. (n.d.).
  • mu-conotoxin - (CAS 936616-33-0). (n.d.). BOC Sciences.
  • S-MU-conotoxin cniiic, 936616-33-0. (n.d.). The Good Scents Company.
  • In Vitro and Clinical Evaluation of the Anti-Wrinkle Efficacy of Medipep-6PN, a Novel Peptide Identified by Phage Display. (2026, February 11). International Journal of Molecular Sciences.
  • Advances in Nanotechnology-Based Topical Delivery Systems for Skincare Applications. (2026, January 03). Cosmetics.
  • Research on Anti-wrinkle cream to formulate and Evaluate by Titration Methods. (n.d.). RJPN.org.
  • In vitro and in vivo efficacy of a cosmetic product formulated with new lipid particles for the treatment of aged skin. (2023, October 07). Journal of Cosmetic Dermatology.
  • In vitro and in vivo Evaluation on the Safety and Efficacy of a Brand-New Intracutaneous Filler with α1-R-Collagen. (2021, May 12). Dove Medical Press.
  • mu-conotoxin (CAS 936616-33-0). (n.d.). ChemicalBook.
  • Development and Evaluation of a Novel Anti-Ageing Cream Based on Hyaluronic Acid and Other Innovative Cosmetic Actives. (n.d.). MDPI.
  • In Vitro Models for Anti-Aging Efficacy Assessment. (2023, April 28). Encyclopedia.pub.
  • In Vitro Evaluations for a New Topical Anti-Aging Formulation. (n.d.). SCIRP.
  • Current Insights into the Formulation and Delivery of Therapeutic and Cosmeceutical Agents for Aging Skin. (2023, March 25). MDPI.

Sources

Application

fluorescence assays for measuring sodium flux inhibition by CAS 936616-33-0

Application Note: Fluorescence Assays for Measuring NaV1.4 Sodium Flux Inhibition by CAS 936616-33-0 Target Audience: Researchers, assay development scientists, and neuropharmacologists. Focus: High-throughput fluorescen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Fluorescence Assays for Measuring NaV1.4 Sodium Flux Inhibition by CAS 936616-33-0

Target Audience: Researchers, assay development scientists, and neuropharmacologists. Focus: High-throughput fluorescence methodologies for evaluating voltage-gated sodium channel (NaV) modulators.

Introduction & Pharmacological Context

CAS 936616-33-0, widely known in the literature as µ-Conotoxin CnIIIC (or XEP-018), is a 22-residue biomimetic peptide originally derived from the venom of the marine cone snail Conus consors[1][2]. It functions as a highly potent, persistent, and selective antagonist of the voltage-gated sodium channel NaV1.4, which is the predominant sodium channel isoform expressed in skeletal muscle[3].

By binding to the outer vestibule of the channel and physically occluding the pore, µ-Conotoxin CnIIIC prevents sodium (Na+) influx. This inhibition halts action potential propagation, leading to targeted muscle relaxation[4]. Due to this mechanism, CAS 936616-33-0 is heavily utilized in neuropharmacological research and serves as an active functional ingredient in cosmetics for instant wrinkle reduction[2][5].

While patch-clamp electrophysiology remains the gold standard for studying ion channel kinetics, it lacks the throughput required for extensive structure-activity relationship (SAR) profiling or batch-release testing. Fluorescence-based microplate assays provide a robust, high-throughput alternative to quantify the inhibitory potency of CAS 936616-33-0.

Mechanism Veratridine Veratridine (Inhibits Inactivation) NaV14 NaV1.4 Channel (Open State) Veratridine->NaV14 Activates NaInflux Na+ Influx NaV14->NaInflux Permits Signal Fluorescence Signal (Depolarization) NaInflux->Signal Triggers CnIIIC CAS 936616-33-0 (µ-Conotoxin CnIIIC) Blockade Pore Occlusion CnIIIC->Blockade Induces Blockade->NaV14 Inhibits

Figure 1: Mechanism of NaV1.4 activation by veratridine and pore occlusion by CAS 936616-33-0.

Assay Design & Causality: The "Why" Behind the Protocol

To build a self-validating experimental system, researchers must address the kinetic limitations inherent to NaV channels.

Bridging the Kinetic Mismatch with Veratridine NaV1.4 channels transition from an open to a fast-inactivated state within milliseconds. Standard fluorescence plate readers (e.g., FLIPR, FDSS) operate on a timescale of seconds, making them too slow to capture transient physiological Na+ currents. To bypass this, the assay utilizes veratridine , a lipid-soluble alkaloid neurotoxin. Veratridine binds to neurotoxin receptor Site 2 on the NaV alpha-subunit, effectively disabling the fast inactivation gate. This pharmacological intervention locks the channel in an open conformation, permitting a continuous, steady-state influx of Na+ ions that slow-response fluorescent dyes can easily capture.

Mitigating Peptide Adsorption CAS 936616-33-0 is a highly rigid, hydrophobic peptide stabilized by three internal disulfide bonds[4]. In standard aqueous buffers, it is highly prone to non-specific adsorption onto the plastic walls of microtiter plates. Failing to account for this will result in artificially right-shifted dose-response curves and inflated IC50 values. The inclusion of 0.1% fatty-acid-free Bovine Serum Albumin (BSA) in all compound preparation steps is a mandatory control to ensure the integrity of the free peptide concentration.

Experimental Protocols

Workflow Step1 1. Cell Preparation Seed HEK293-NaV1.4 cells Step2 2. Dye Loading Incubate with Fluorescent Dye Step1->Step2 Step3 3. Compound Addition Add CAS 936616-33-0 Step2->Step3 Step4 4. Channel Activation Inject Veratridine Step3->Step4 Step5 5. Kinetic Read Measure Fluorescence Step4->Step5

Figure 2: High-throughput fluorescence assay workflow for measuring NaV1.4 inhibition.

Protocol A: High-Throughput Membrane Potential Assay (Proxy Measurement)

This protocol utilizes a lipophilic anionic dye that partitions across the membrane based on voltage gradients, serving as a high-throughput proxy for sodium flux.

Materials:

  • HEK293 cells stably expressing human NaV1.4.

  • FLIPR Membrane Potential Assay Kit (Blue or Red).

  • Assay Buffer: 1X Hank’s Balanced Salt Solution (HBSS) + 20 mM HEPES, pH 7.4.

  • Compound Buffer: Assay Buffer + 0.1% BSA.

  • Veratridine stock in DMSO.

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-NaV1.4 cells at 10,000–15,000 cells/well in a 384-well black-walled, clear-bottom microplate. Incubate at 37°C, 5% CO2 for 24 hours to form a confluent monolayer.

  • Dye Loading: Remove culture media and add 20 µL/well of FLIPR Membrane Potential Dye reconstituted in Assay Buffer. Incubate in the dark at 37°C for 45–60 minutes. (Note: This is a no-wash quench assay; do not wash the cells).

  • Compound Preparation: Prepare a 3-fold serial dilution of CAS 936616-33-0 in Compound Buffer, targeting a final well concentration range of 100 nM down to 0.01 nM.

  • Pre-Incubation: Add 10 µL/well of the diluted peptide to the assay plate. Incubate for 15–30 minutes at room temperature to allow the peptide to reach binding equilibrium with the NaV1.4 outer vestibule.

  • Baseline & Activation: Transfer the plate to the fluorescence reader. Read baseline fluorescence for 10 seconds. Using the automated liquid handler, inject 10 µL/well of Veratridine (final assay concentration ~30–50 µM, pre-optimized to EC80).

  • Kinetic Read: Record fluorescence continuously every 1–2 seconds for 5 to 10 minutes.

Protocol B: Direct Intracellular Sodium Measurement (Orthogonal Validation)

This protocol directly quantifies intracellular Na+ accumulation using CoroNa Green AM to rule out off-target membrane potential artifacts.

Step-by-Step Procedure:

  • Cell Plating: Prepare cells as described in Protocol A.

  • Dye Loading: Wash cells once with Assay Buffer. Add 20 µL/well of 5 µM CoroNa Green AM (dissolved in Assay Buffer with 0.02% Pluronic F-127 to aid dispersion). Incubate at 37°C for 60 minutes.

  • De-esterification: Wash the plate twice with Assay Buffer to remove extracellular dye. Add 20 µL/well of Assay Buffer and incubate for an additional 30 minutes at room temperature to allow complete intracellular cleavage of the AM ester.

  • Compound Addition & Read: Proceed with compound addition, veratridine activation, and kinetic reading as described in Protocol A (CoroNa Green Ex/Em: ~492/516 nm).

Data Presentation & Expected Results

To ensure trust and reproducibility, the assay must be evaluated against known pharmacological profiles. CAS 936616-33-0 exhibits a distinct selectivity profile across NaV subtypes[2][3][6].

Table 1: Expected Pharmacological Profile of CAS 936616-33-0

Target ChannelPrimary Tissue DistributionExpected IC50 (nM)Sensitivity Profile
NaV1.4 Skeletal Muscle1.3 – 8.7 nMHighly Sensitive
NaV1.2 Central Nervous System10 – 20 nMSensitive
NaV1.7 Peripheral Nerves~ 100 – 300 nMIntermediate
NaV1.5 Cardiac Muscle> 1,000 nMInsensitive
NaV1.8 Dorsal Root Ganglion> 1,000 nMInsensitive

Self-Validating Metrics & Interpretation:

  • Data Normalization: Normalize the maximum fluorescence peak of each well to the positive control (Veratridine only = 0% inhibition) and negative control (1 µM Tetrodotoxin (TTX) + Veratridine = 100% inhibition).

  • Residual Current Phenomenon: At saturating concentrations of CAS 936616-33-0 (e.g., 1 µM), researchers should expect a residual Na+ current of approximately 5%[2]. The peptide acts as a pore blocker but does not form a perfect seal against the small, dehydrated Na+ ion, allowing a slight, persistent ion leak[2].

  • Assay Quality: A robust, validated assay run should yield a Z'-factor of ≥ 0.5.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Oxidative Folding for Synthetic 936616-33-0 (μ-Conotoxin CnIIIC)

Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Troubleshooting and standardizing the oxidative folding of CAS 936616-33-0 Section 1: Core Principles & Mechanism of Action CAS 936...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Topic: Troubleshooting and standardizing the oxidative folding of CAS 936616-33-0

Section 1: Core Principles & Mechanism of Action

CAS 936616-33-0 corresponds to μ-Conotoxin CnIIIC (often referred to in cosmetic and pharmaceutical development as XEP-018). It is a highly constrained 22-amino acid peptide originally isolated from the venom of Conus consors. To achieve its biological activity—acting as a potent blocker of voltage-gated sodium channels (VGSCs)—the linear peptide must undergo complex oxidative folding to form three specific intramolecular disulfide bonds (Cys3-Cys15, Cys4-Cys21, Cys10-Cys22), known as the "Type III" framework.

MOA Peptide Folded μ-CnIIIC (Native Isomer) Nav14 Voltage-Gated Na+ Channel (Nav1.4 / Nav1.2) Peptide->Nav14 High affinity binding Pore Extracellular Pore Region (Receptor Site 1) Nav14->Pore Targets Block Physical Occlusion of Na+ Influx Pore->Block Induces Outcome Neuromuscular Modulation (Muscle Relaxation) Block->Outcome Results in

Mechanism of Action for μ-Conotoxin CnIIIC (CAS 936616-33-0) on Nav1.4 Channels.

Section 2: Causality-Driven Troubleshooting & FAQs

Q1: Why is my RP-HPLC chromatogram showing a broad smear instead of a single sharp peak after 24 hours of folding? A: A broad smear indicates kinetic trapping of intermediate disulfide isomers or intermolecular aggregation.

  • The Causality: μ-Conotoxins possess highly hydrophobic intermediate states. If the peptide concentration is too high (>1 mg/mL) or if trace transition metals (like Cu²⁺ or Fe³⁺) are present, rapid, irreversible air-oxidation outpaces the controlled GSH/GSSG shuffling.

  • The Fix: Ensure your buffer contains 1 mM EDTA to chelate catalytic trace metals. Additionally, supplement the folding buffer with 0.5 M Guanidinium chloride (GuHCl) . GuHCl acts as a mild chaotrope, disrupting intermolecular hydrophobic interactions without denaturing the intramolecular forces that drive the native fold .

Q2: Should I use a directed regioselective folding strategy instead of thermodynamic free oxidation? A: For μ-Conotoxin CnIIIC, thermodynamic folding is highly preferred over regioselective synthesis.

  • The Causality: Regioselective folding requires orthogonal protecting groups (e.g., Trt, Acm, Mob) and multiple sequential deprotection/oxidation steps. Each step incurs a severe yield penalty. Thermodynamic folding leverages the peptide's inherent sequence-structure relationship; the native Cys3-Cys15, Cys4-Cys21, Cys10-Cys22 connectivity is the global thermodynamic minimum. By using a redox buffer, mismatched bonds are continuously reduced and reformed until the peptide "funnels" into its most stable, active conformation .

Q3: Why do we use an asymmetric ratio of GSH to GSSG (0.5 mM to 0.1 mM)? A:

  • The Causality: The formation of three disulfide bonds requires the removal of six electrons. However, an overly oxidizing environment (excess GSSG) locks the peptide into mismatched isomers before they can rearrange. A reducing-leaning environment (5:1 GSH to GSSG) maintains a steady state of thiol-disulfide exchange, providing the "activation energy" needed for intermediate isomers to shuffle into the native state .

Section 3: Self-Validating Experimental Protocol

This protocol describes the optimized thermodynamic oxidative folding of linear 936616-33-0, designed with built-in validation checkpoints to ensure a self-validating system.

FoldingWorkflow Linear Linear Peptide (CAS 936616-33-0) Folding Thermodynamic Folding (Room Temp, 24h) Linear->Folding Buffer Oxidation Buffer (Tris-HCl pH 7.8, EDTA) Buffer->Folding Redox Redox Couple (0.5 mM GSH / 0.1 mM GSSG) Redox->Folding Quench Quenching (Acetic Acid) Folding->Quench Stop reaction Purification RP-HPLC Purification (C18 Column) Quench->Purification Isomer separation Active Folded μ-CnIIIC (Native Isomer) Purification->Active Yield: ~35%

Step-by-step thermodynamic oxidative folding workflow for synthetic μ-CnIIIC.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a folding buffer containing 100 mM Tris-HCl (pH 7.8), 0.5 M Guanidinium chloride (GuHCl), and 1 mM EDTA. Degas the buffer by sparging with nitrogen for 15 minutes to remove dissolved oxygen. (Causality: pH 7.8 ensures a sufficient fraction of thiols are in the reactive thiolate form without causing base-catalyzed degradation).

  • Redox Couple Addition: Add Reduced Glutathione (GSH) to a final concentration of 0.5 mM and Oxidized Glutathione (GSSG) to 0.1 mM.

  • Peptide Initiation: Dissolve the lyophilized linear peptide in a minimal volume of 0.01% TFA, then add it dropwise to the folding buffer to achieve a final peptide concentration of 0.5 mg/mL (~210 µM). Stir gently at room temperature.

  • In-Process Validation (Time-Course LC-MS): At t=2h, 8h, and 24h, withdraw 10 µL aliquots and quench with 1 µL of 8% formic acid. Analyze via LC-MS.

    • Validation Criteria: The linear peptide mass is 2381.7 Da. A successful fold will show a progressive mass shift to 2375.7 Da (loss of 6 Da corresponding to 6 protons).

  • Reaction Quenching: After 24 hours, or once the RP-HPLC peak converges to a single dominant species, quench the bulk reaction by acidifying with glacial acetic acid to pH < 4.0. This protonates the free thiols, instantly halting disulfide shuffling.

  • Purification: Concentrate the peptide using a C18 Solid Phase Extraction (SPE) cartridge, followed by semi-preparative RP-HPLC (gradient of 0.1% TFA in water and acetonitrile).

Section 4: Quantitative Data & Benchmarks

Table 1: Comparison of Folding Strategies for μ-Conotoxins

ParameterThermodynamic Folding (GSH/GSSG)Regioselective Folding (Orthogonal)
Primary Mechanism Disulfide shuffling to thermodynamic minimumStepwise chemical oxidation (e.g., I₂, DTDP)
Reagents Required GSH, GSSG, GuHCl, EDTA, Tris-HClTrt, Acm, Mob protecting groups, Iodine
Scalability High (Single-pot reaction)Low (Multi-step purification required)
Typical Overall Yield ~35%< 15%
Risk of Kinetic Trapping Moderate (Mitigated by optimized redox ratio)Low (Bonds are forced chemically)

Table 2: Pharmacological Profile of Folded μ-CnIIIC (CAS 936616-33-0) Validation of the correct fold is ultimately confirmed by its biological activity on Voltage-Gated Sodium Channels (VGSCs).

Target ChannelIC₅₀ ValueBiological Implication
NaV1.4 (Skeletal Muscle)1.3 nMPotent myorelaxant effect; primary target for cosmetic/neuromuscular applications.
NaV1.2 (Neuronal)~150 nMSecondary target; contributes to analgesic properties.
NaV1.5 (Cardiac)> 1 µM (No block)Ensures cardiac safety; no off-target cardiotoxicity.
α3β2 nAChR 450 nMAtypical dual-action modulation of neuromuscular transmission.

References

  • Favreau, P., et al. "A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors." British Journal of Pharmacology, 2012.[Link]

  • Jian, X., et al. "Synthesis of the Most Potent Isomer of μ-Conotoxin KIIIA Using Different Strategies." Molecules, 2023.[Link]

  • Tran, H. N. T., et al. "Structural and functional insights into the inhibition of human voltage-gated sodium channels by μ-conotoxin KIIIA disulfide isomers." Journal of Biological Chemistry, 2022.[Link]

Optimization

Technical Support Center: Navigating NaV Channel Selectivity in In Vitro Assays

A Guide for Researchers on Overcoming Off-Target Binding with a Focus on the Selective NaV1.6 Inhibitor, 936616-33-0 (NBI-921352) Introduction: The Challenge of NaV Channel Subtype Selectivity Voltage-gated sodium (NaV)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Overcoming Off-Target Binding with a Focus on the Selective NaV1.6 Inhibitor, 936616-33-0 (NBI-921352)

Introduction: The Challenge of NaV Channel Subtype Selectivity

Voltage-gated sodium (NaV) channels are critical for the initiation and propagation of action potentials in excitable cells.[1][2] Their dysfunction is implicated in a range of disorders, including epilepsy, cardiac arrhythmias, and pain.[2] Consequently, NaV channels are a key target for drug discovery. A significant challenge in this field is achieving subtype selectivity, as the nine human NaV channel isoforms (NaV1.1-1.9) share a high degree of structural homology.[3] Off-target binding to different NaV subtypes can lead to undesirable side effects, such as central nervous system (CNS) toxicity or cardiac events.[3]

This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering challenges with off-target NaV channel binding in their in vitro assays. We will use the potent and highly selective NaV1.6 inhibitor NBI-921352 (formerly XEN901) as a primary example to illustrate key principles and experimental considerations. While the CAS number 936616-33-0 is associated with µ-conotoxin in some databases[][5][6][7][8], a peptide toxin known to block NaV channels, the context of overcoming off-target binding in drug development often pertains to small molecules like NBI-921352, which has been extensively characterized for its remarkable selectivity.[9][10][11][12]

Understanding the Compound: NBI-921352 - A Case Study in Selectivity

NBI-921352 is a novel, first-in-class small molecule designed to selectively inhibit the NaV1.6 channel subtype.[9][11][12][13] Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe early infantile epileptic encephalopathy.[9][11] NBI-921352 offers a precision medicine approach for such conditions.[9][11]

Mechanism of Action: NBI-921352 is a state-dependent inhibitor, meaning it preferentially binds to and stabilizes the inactivated state of the NaV channel.[9][10][12][14] This mechanism of action contributes to its efficacy and selectivity, as it has a higher affinity for channels that are actively firing.

Selectivity Profile: NBI-921352 exhibits exceptional selectivity for NaV1.6 over other NaV channel isoforms.[9][10][11][12][15] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic window.

NaV Channel IsoformIC50 (µM)Selectivity Ratio (vs. NaV1.6)
hNaV1.6 0.051 -
hNaV1.1>38.5756-fold
hNaV1.26.83134-fold
hNaV1.3>30>583-fold
hNaV1.4>30>583-fold
hNaV1.5>30>583-fold
hNaV1.714.1276-fold

Data compiled from Johnson et al., 2022.[9][10][11][12][15]

Troubleshooting Guide

This section addresses common issues encountered during in vitro evaluation of selective NaV channel inhibitors.

Question 1: My assay results indicate lower than expected selectivity for the target NaV channel. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to apparent lower selectivity in in vitro assays. A systematic approach to troubleshooting is essential.

  • Assay Conditions:

    • Voltage Protocol: The voltage protocol used in electrophysiology assays is critical for determining the potency of state-dependent inhibitors. Ensure your protocol is designed to adequately populate the inactivated state of the channel. For example, using a holding potential that is too hyperpolarized will favor the resting state, to which NBI-921352 has lower affinity.

    • Cell Line and Expression Levels: The cell line used for heterologous expression of NaV channels can influence the results. High levels of channel expression can sometimes lead to an underestimation of potency. It is also important to ensure the cell line does not endogenously express other NaV channels that could interfere with the assay.

    • Recording Solutions: The composition of intracellular and extracellular recording solutions should be consistent and optimized for the specific NaV channel subtype being studied. For instance, some assay protocols use reversed sodium gradients to enhance assay robustness.[9]

  • Compound Handling:

    • Solubility: Poor compound solubility can lead to an inaccurate assessment of concentration-dependent effects. Visually inspect your solutions for any precipitation and consider using a different solvent or a lower concentration range if solubility is a concern.

    • Stability: Ensure the compound is stable in the assay buffer and at the experimental temperature. Degradation of the compound will result in a lower effective concentration and an apparent decrease in potency.

  • Data Analysis:

    • Curve Fitting: Use an appropriate curve-fitting algorithm to determine IC50 values. Ensure that you have a sufficient number of data points across a wide concentration range to accurately define the top and bottom of the curve.

    • Run-down: Monitor for current run-down during the experiment, which can be mistaken for compound-induced inhibition. Normalize the data to a vehicle control to account for any time-dependent changes in current amplitude.

Question 2: I am observing significant inhibition of off-target NaV channels (e.g., NaV1.1, NaV1.2, NaV1.5). How can I confirm if this is a true off-target effect or an artifact?

Answer:

Distinguishing between a true off-target effect and an experimental artifact is crucial.

  • Orthogonal Assays: Employ a different assay format to confirm the initial findings. For example, if you are using an automated electrophysiology platform, you could validate the results with manual patch-clamp electrophysiology, which is considered the gold standard.[16][17] Alternatively, a fluorescence-based membrane potential assay could be used as a secondary screen, although these assays are more prone to artifacts.

  • Concentration-Response Curves: Generate full concentration-response curves for both the on-target and off-target channels. A true off-target effect will typically exhibit a clear concentration-dependent inhibition, whereas an artifact may show a more erratic or non-saturating response.

  • Positive and Negative Controls: Include appropriate positive and negative controls in your experiments. A well-characterized non-selective NaV channel blocker (e.g., tetracaine) can serve as a positive control, while a compound known to be inactive at NaV channels can be used as a negative control.

  • State-Dependence Confirmation: For a state-dependent inhibitor like NBI-921352, the degree of inhibition should be dependent on the holding potential and the frequency of stimulation. If you observe inhibition of an off-target channel, investigate whether this inhibition also exhibits state-dependence. A lack of state-dependence may suggest a different mechanism of action or an artifact.

Question 3: How can I optimize my in vitro assay to better reflect physiological conditions and improve the accuracy of selectivity assessment?

Answer:

While high-throughput screening assays are often optimized for robustness, it is important to consider how assay conditions can be modified to better mimic a physiological environment.

  • Physiological Ion Concentrations: Use intracellular and extracellular solutions with ion concentrations that are close to physiological levels. This is particularly important for accurately assessing the voltage-dependence of channel gating.

  • Temperature: Whenever possible, perform experiments at or near physiological temperature (37°C). The gating kinetics of NaV channels are temperature-sensitive, and compound potency can also be affected by temperature.

  • Action Potential Waveforms: Instead of using simple square-wave voltage steps, consider using action potential waveforms as the voltage command. This can provide a more physiologically relevant assessment of compound activity, especially for state-dependent inhibitors.

  • Use of Neurons: While heterologous expression systems are valuable for isolating the activity of a specific NaV channel subtype, they lack the native cellular environment. If possible, confirm key findings in primary neuron cultures that endogenously express the target and off-target channels. For example, NBI-921352's selectivity was confirmed by its ability to inhibit action potential firing in excitatory pyramidal neurons (where NaV1.6 is predominant) while sparing fast-spiking inhibitory interneurons (where NaV1.1 is the main isoform).[9][10][11][14][18]

Frequently Asked Questions (FAQs)

What are the standard in vitro assays for assessing NaV channel activity?

The gold standard for assessing NaV channel activity is patch-clamp electrophysiology , which allows for direct measurement of ionic currents with precise voltage control.[19][16][17] Both manual and automated patch-clamp (APC) platforms are widely used.[16][17][20] Other commonly used assays include:

  • Fluorescence-based membrane potential assays: These assays use voltage-sensitive dyes to indirectly measure channel activity and are amenable to high-throughput screening.[19]

  • Ion flux assays: These assays measure the movement of ions (e.g., radioactive 22Na+ or non-radioactive thallium) through the channel.[19]

  • Radioligand binding assays: These assays measure the binding of a radiolabeled ligand to the channel but do not provide functional information.[19]

What are the key parameters to consider when designing a voltage protocol for assessing state-dependent inhibition?

To assess state-dependent inhibition, your voltage protocol should be designed to modulate the proportion of channels in the resting, open, and inactivated states. Key parameters to consider include:

  • Holding Potential: A more depolarized holding potential will increase the proportion of channels in the inactivated state, which should increase the apparent potency of an inactivated-state blocker.

  • Stimulation Frequency: Higher frequency stimulation will also promote the accumulation of channels in the inactivated state, leading to use-dependent block.

  • Test Pulse Duration and Voltage: The duration and voltage of the test pulse will determine the extent of channel opening and subsequent inactivation.

How does the choice of expression system (e.g., HEK-293 vs. neurons) impact the results?

The choice of expression system can have a significant impact on the results.

  • HEK-293 cells: These are a common choice for heterologous expression as they do not endogenously express NaV channels, providing a clean background for studying a specific isoform. However, they lack the native auxiliary subunits and cellular environment that can modulate channel function in vivo.

  • Primary neurons: These provide a more physiologically relevant system as they express NaV channels in their native environment, along with associated proteins. However, they typically express multiple NaV channel subtypes, which can complicate the interpretation of results for non-selective compounds.

Experimental Protocols

Automated Patch-Clamp (APC) Assay for Assessing NaV1.6 Inhibition

This protocol provides a general framework for assessing the potency of a compound against hNaV1.6 expressed in HEK-293 cells using an APC platform like the SyncroPatch 768PE.[16][17]

1. Cell Preparation: a. Culture HEK-293 cells stably expressing hNaV1.6 under standard conditions. b. On the day of the experiment, detach the cells using a non-enzymatic solution to ensure cell health. c. Resuspend the cells in the appropriate external solution at a density of approximately 1 x 10^6 cells/mL.

2. Solution Preparation: a. External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH). b. Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH).

3. Compound Preparation: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Perform serial dilutions of the stock solution in the external solution to obtain the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

4. APC Platform Setup and Execution: a. Prime the APC system with the internal and external solutions. b. Load the cell suspension and compound plate onto the platform. c. Voltage Protocol: i. Hold the cells at a membrane potential of -100 mV. ii. Apply a depolarizing step to -10 mV for 20 ms to elicit a peak inward current. iii. To assess state-dependence, a pre-pulse to a more depolarized potential (e.g., -70 mV for 500 ms) can be included before the test pulse. d. Acquire baseline currents in the absence of the compound. e. Add the compound and incubate for a specified period (e.g., 5 minutes). f. Record the currents in the presence of the compound.

5. Data Analysis: a. Measure the peak inward current amplitude before and after compound addition. b. Normalize the current in the presence of the compound to the baseline current. c. Plot the percent inhibition as a function of compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

TroubleshootingWorkflow start Unexpected Off-Target NaV Channel Binding Observed check_assay Review Assay Conditions (Voltage Protocol, Solutions) start->check_assay check_compound Verify Compound Integrity (Solubility, Stability) start->check_compound check_data Re-evaluate Data Analysis (Curve Fits, Controls) start->check_data orthogonal_assay Perform Orthogonal Assay (e.g., Manual Patch-Clamp) check_assay->orthogonal_assay check_compound->orthogonal_assay check_data->orthogonal_assay confirm_off_target Off-Target Effect Confirmed orthogonal_assay->confirm_off_target Consistent Results artifact Artifact Identified, Re-optimize Assay orthogonal_assay->artifact Inconsistent Results

Caption: Troubleshooting workflow for unexpected off-target NaV channel binding.

StateDependence Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Open->Resting Repolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Drug_Bound Drug-Bound Inactivated State Inactivated->Drug_Bound High Affinity Binding Drug_Bound->Inactivated Slow Dissociation

Caption: Principle of state-dependent NaV channel inhibition.

References

  • Johnson, J. P., et al. (2022). NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats. eLife. [Link]

  • Johnson, J. P., et al. (2022). NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats. PubMed. [Link]

  • NBI 921352. AdisInsight. (2025, August 25). [Link]

  • Griffin, A. M., et al. (2022). Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6. Jasper's Basic Mechanisms of the Epilepsies. [Link]

  • Johnson, J. P., et al. (2022). NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats. eLife. [Link]

  • Johnson, J. P., et al. (2022). NBI-921352, a First-in-Class, Na V 1.6 Selective, Sodium Channel Inhibitor That Prevents Seizures in Scn8a Gain-of- Function Mice, and Wild-Type Mice and Rats. ResearchGate. [Link]

  • Johnson, J. P., et al. (2022). NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats. eLife. [Link]

  • Griffin, A. M., et al. (2022). Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6. NCBI. [Link]

  • Johnson, J. P., et al. (2021). NBI-921352, a First-in-Class, NaV1.6 Selective, Sodium Channel Inhibitor That Prevents Seizures in Scn8a Gain-of-Function Mice, and Wild-Type Mice and Rats. bioRxiv. [Link]

  • Zhang, X., et al. (2018). Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. PNAS. [Link]

  • Világi, I., et al. (2017). Differential effects of sodium channel blockers on in vitro induced epileptiform activities. PubMed. [Link]

  • Mu-conotoxin |CAS 936616-33-0. DC Chemicals. [Link]

  • Table 2 In vitro potency in sodium channel block. ResearchGate. [Link]

  • El-Bizri, R., et al. (2023). In vitro inhibition of voltage-dependent sodium currents by the antifungal drug amorolfine. Journal of General Physiology. [Link]

  • Li, T., & Chen, J. (2018). Voltage-Gated Sodium Channel Drug Discovery Technologies and Challenges. IntechOpen. [Link]

  • Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PubMed. [Link]

  • Li, T., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. PLOS One. [Link]

  • Pablo, J. L., et al. (2024). Scanning mutagenesis of the voltage-gated sodium channel NaV1.2 using base editing. Cell Reports. [Link]

  • Ion Channel Screening. IonsGate. [Link]

  • Slaymaker, I. M., & Gaudelli, N. M. (2021). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Nature Communications. [Link]

  • Deuis, J. R., et al. (2022). µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype Na V 1.7. Toxins. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Jiang, D., et al. (2023). A structural atlas of druggable sites on Nav channels. Acta Pharmacologica Sinica. [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. [Link]

  • Moving targets in sodium channel blocker development: the case of raxatrigine. OAText. [Link]

  • Molecular determinants of μ-conotoxin KIIIA interaction with the human voltage-gated sodium channel NaV1.7. Frontiers in Pharmacology. [Link]

Sources

Troubleshooting

refining whole-cell patch-clamp stability during 936616-33-0 application

Technical Support Center: Refining Whole-Cell Patch-Clamp Stability During 936616-33-0 ( μ -Conotoxin CnIIIC) Application Welcome to the Advanced Electrophysiology Support Center. As a Senior Application Scientist, I hav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Refining Whole-Cell Patch-Clamp Stability During 936616-33-0 ( μ -Conotoxin CnIIIC) Application

Welcome to the Advanced Electrophysiology Support Center. As a Senior Application Scientist, I have designed this guide to address the specific biophysical and biochemical challenges researchers face when working with CAS 936616-33-0.

Compound 936616-33-0, universally known as μ -Conotoxin CnIIIC , is a 22-residue peptide isolated from the marine cone snail Conus consors. It is a highly potent, state-dependent blocker of voltage-gated sodium channels, particularly the skeletal muscle subtype NaV1.4 and the neuronal subtype NaV1.2 . Because CnIIIC is a highly folded, hydrophobic peptide stabilized by three disulfide bonds, its application in whole-cell patch-clamp assays frequently introduces artifacts such as tubing adsorption, seal destabilization, and apparent loss of potency. This guide provides the causality behind these issues and the self-validating protocols required to resolve them.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the effective concentration of CnIIIC lower than calculated, or why is the onset of channel block unexpectedly slow? The Causality: μ -Conotoxins are highly hydrophobic. When perfused through standard Tygon or silicone tubing, the peptide non-specifically adsorbs to the plastic and glass surfaces of the perfusion system. This depletes the free peptide concentration reaching the bath, leading to a falsely shifted IC50 and sluggish onset kinetics. The Solution: You must saturate the non-specific binding sites. Supplement your extracellular solution (ECS) with 0.1% Bovine Serum Albumin (BSA) or 0.1% PEG-4000 . BSA acts as a carrier protein, masking the hydrophobic patches of the peptide and preventing tubing adsorption without interfering with the peptide's binding to the NaV1.4 outer vestibule. Additionally, upgrade your perfusion lines to low-bind materials like Polytetrafluoroethylene (PTFE) or Fluorinated Ethylene Propylene (FEP).

Q2: Why am I losing gigaseal stability (increasing leak current) shortly after perfusing the peptide? The Causality: Amphipathic peptides can partition into the lipid bilayer or interact with the borosilicate glass of the patch pipette. This alters the membrane surface tension and disrupts the adhesive forces between the glass pipette and the cell membrane, causing the gigaseal to degrade. The Solution: First, ensure the inclusion of 0.1% BSA in the ECS, which buffers the peptide and prevents non-specific membrane insertion. Second, coat your patch pipettes with Sylgard elastomer near the tip. Sylgard not only reduces pipette capacitance but also prevents the hydrophobic peptide from creeping up the glass surface, preserving the seal integrity.

Q3: How do I ensure the structural integrity of the peptide during prolonged whole-cell recordings? The Causality: The tertiary structure of CnIIIC—a rigid pyramidal knot—is strictly maintained by three disulfide bridges (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6). Intracellular solutions (ICS) often contain reducing agents like Dithiothreitol (DTT) or TCEP to prevent the oxidation of intracellular proteins. During whole-cell dialysis, these reducing agents can leak into the extracellular vestibule and reduce the conotoxin's disulfide bonds, instantly denaturing the peptide and abolishing its blocking activity. The Solution: Strictly eliminate all reducing agents from both your ICS and ECS when assaying disulfide-rich conotoxins. The protocol below is designed as a self-validating system: if block is achieved and maintained, the disulfide bonds remain intact.

Q4: Why is the wash-out of the compound incomplete or nonexistent despite high perfusion rates? The Causality: Researchers often mistake a lack of wash-out for a perfusion system failure. In reality, CnIIIC exhibits an extraordinarily slow off-rate (dissociation constant) at the NaV1.4 receptor site 1 . The binding is virtually irreversible over the standard timeframe of a patch-clamp experiment. The Solution: Do not attempt to force wash-out with aggressive perfusion, as this will only mechanically sheer the cell and destroy the gigaseal. Accept the irreversible nature of the block as a biological reality of CnIIIC. Design your experiments using a cumulative concentration-response curve on a single cell, or use one cell per concentration data point.

Part 2: Quantitative Data & Material Compatibility

To guide your experimental design, the quantitative pharmacological profile of CnIIIC and the material compatibility of perfusion systems are summarized below.

Table 1: Pharmacological Profile of μ -Conotoxin CnIIIC

Target Channel Tissue Localization IC50 Value Blockade Characteristics
NaV1.4 Skeletal Muscle ~ 1.3 - 1.4 nM Potent, virtually irreversible
NaV1.2 Central Nervous System ~ 1.5 - 2.0 nM Potent, slow off-rate
NaV1.7 Peripheral Nociceptors ~ 485 - 546 nM Intermediate, reversible
NaV1.5 Cardiac Muscle > 10 µM Insensitive

| NaV1.8 | Dorsal Root Ganglia | > 10 µM | Insensitive |

Table 2: Perfusion System Material Compatibility & Peptide Recovery

Tubing Material Carrier Protein Added Estimated Peptide Recovery (%) Recommendation
Standard Tygon None < 30% Do Not Use
Standard Tygon 0.1% BSA ~ 70% Suboptimal
PTFE / FEP None ~ 60% Suboptimal

| PTFE / FEP | 0.1% BSA | > 95% | Optimal Standard |

Part 3: Experimental Protocols

Protocol 1: Preparation of CnIIIC Working Solutions

This protocol ensures maximum bioavailability and structural stability of the peptide.

  • Stock Reconstitution: Dissolve lyophilized CnIIIC (CAS 936616-33-0) in ultra-pure ddH2O to a concentration of 100 µM. Critical: Do not use buffers containing DTT, TCEP, or β -mercaptoethanol.

  • Aliquotting: Aliquot the stock into low-bind Eppendorf tubes (10 µL per tube) to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Carrier Protein Addition: Prepare your Extracellular Solution (ECS). Add 1 mg/mL (0.1% w/v) fatty-acid-free Bovine Serum Albumin (BSA). Stir gently to avoid foaming.

  • Serial Dilution: Dilute the 100 µM stock into the BSA-supplemented ECS to reach your desired working concentrations (e.g., 1 nM, 10 nM, 100 nM).

  • System Priming: Before patching, prime your PTFE perfusion lines with the BSA-ECS for at least 5 minutes to passivate any remaining non-specific binding sites.

Protocol 2: Whole-Cell Patch-Clamp Workflow for NaV1.4 Recording

A self-validating workflow designed to maintain gigaseal stability during peptide application.

  • Pipette Preparation: Pull borosilicate glass pipettes (resistance 2.0–3.5 MΩ). Coat the taper with Sylgard 184 and fire-polish the tip.

  • ICS Formulation: Fill the pipette with ICS (e.g., 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3). Verify the absolute absence of reducing agents.

  • Seal Formation: Approach the HEK293 cell (stably expressing NaV1.4) and apply gentle negative pressure to form a >1 GΩ seal. Compensate fast capacitance.

  • Whole-Cell Configuration: Rupture the patch. Compensate slow capacitance and series resistance (>80%).

  • Baseline Recording: Elicit NaV1.4 currents using a 50 ms test pulse to -20 mV from a holding potential of -90 mV. Record baseline until the current amplitude is stable for 3 consecutive minutes.

  • Peptide Application: Switch the perfusion to the CnIIIC working solution. Monitor the peak inward current. Blockade should plateau within 3–5 minutes.

  • Validation: If the leak current remains stable (<50 pA) and the series resistance fluctuates by less than 15%, the seal is stable, and the recorded IC50 is biophysically accurate.

Part 4: Mandatory Visualizations

Workflow Start Lyophilized CnIIIC (CAS 936616-33-0) Stock Reconstitute in ddH2O (Avoid Reducing Agents) Start->Stock Dilution Dilute in ECS + 0.1% BSA (Prevents Adsorption) Stock->Dilution Perfusion Load into PTFE/FEP Tubing (Low-Bind Materials) Dilution->Perfusion Patch Whole-Cell Patch-Clamp (NaV1.4 Recording) Perfusion->Patch

Caption: Workflow for the preparation and stable application of μ-Conotoxin CnIIIC in patch-clamp.

Mechanism Peptide μ-Conotoxin CnIIIC (Net Positive Charge) Vestibule NaV1.4 Outer Vestibule (Site 1) Peptide->Vestibule Electrostatic Binding Pore Ion Conduction Pathway (Occluded) Vestibule->Pore Physical Blockade Current Na+ Current (INa) (Abolished) Pore->Current Prevents Influx

Caption: Mechanism of action for μ-Conotoxin CnIIIC blocking the NaV1.4 channel pore.

Part 5: References

  • Markgraf, R., et al. (2012). Mechanism and molecular basis for the sodium channel subtype specificity of µ-conopeptide CnIIIC. British Journal of Pharmacology, 167(3), 576–586. URL: [Link]

  • McArthur, J. R., et al. (2022). µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype NaV1.7. Toxins, 14(9), 600. URL: [Link]

  • Rougier, J.-S., et al. (2019). A Distinct Pool of Nav1.5 Channels at the Lateral Membrane of Murine Ventricular Cardiomyocytes. Frontiers in Physiology, 10, 834. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Loss of Biological Activity of CAS 936616-33-0 in Physiological Buffers

Welcome to the Technical Support Center for CAS 936616-33-0 , commonly known as μ-Conotoxin CnIIIC or XEP-018 [1]. As a potent, 22-residue peptide biomimetic derived from the venom of the marine cone snail Conus consors,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 936616-33-0 , commonly known as μ-Conotoxin CnIIIC or XEP-018 [1]. As a potent, 22-residue peptide biomimetic derived from the venom of the marine cone snail Conus consors, this compound acts as a highly specific blocker of the voltage-gated sodium channel NaV1.4[1][2].

Maintaining the structural integrity of this peptide—specifically its rigid tetragonal bipyramid structure stabilized by three disulfide bridges (Cys3-Cys15, Cys4-Cys21, Cys10-Cys22)—is paramount for reproducible experimental outcomes[1][3]. This guide provides authoritative troubleshooting strategies for researchers experiencing a sudden or gradual loss of biological activity when working with this peptide in physiological buffers.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my μ-Conotoxin CnIIIC lose activity immediately upon dilution into a physiological assay buffer? Answer: The most common cause of immediate, apparent activity loss is non-specific adsorption to the walls of plastic or glass containers[4]. μ-Conotoxin CnIIIC carries a high net positive charge (+6 to +7) at physiological pH and contains highly hydrophobic residues, such as Tryptophan[1][3]. Standard polystyrene and polypropylene tubes possess slightly negatively charged or hydrophobic surfaces, which rapidly bind these cationic and hydrophobic motifs through electrostatic and hydrophobic interactions[5]. Causality & Solution: You are losing the peptide to the plastic, drastically reducing the effective molarity in your assay. Always use low-protein-binding (surface-modified) tubes for serial dilutions. Additionally, supplement your physiological buffer (e.g., ND-96, PBS, or Tyrode's solution) with a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or a non-ionic surfactant like 0.001% Tween-20 to saturate the binding sites on the plasticware prior to adding the peptide.

Q2: The peptide is active immediately after dilution, but loses potency over 24-48 hours at room temperature. What is the mechanism behind this? Answer: This time-dependent loss of activity is typically driven by disulfide bond scrambling or oxidation . μ-Conotoxin CnIIIC relies entirely on its three disulfide bonds to maintain the precise 3D conformation required to occlude the NaV1.4 pore[1][3]. If the physiological buffer slightly shifts to an alkaline pH (pH > 7.5) or contains trace heavy metals, it catalyzes the formation of thiolate anions. These anions attack existing disulfide bonds, leading to structural scrambling and misfolding. Furthermore, the Tryptophan residue is highly susceptible to oxidation in aerated buffers. Causality & Solution: Ensure your buffer is strictly buffered to pH 7.2–7.4. Add 1 mM EDTA to chelate trace metals that catalyze oxidation and disulfide exchange. For prolonged patch-clamp or cell-based assays, prepare fresh dilutions daily and keep the working stock on ice.

Q3: I am conducting ex vivo tissue assays or in vivo serum experiments, and the peptide's half-life is extremely short. How can I prevent degradation? Answer: In biological matrices, loss of activity is primarily due to proteolytic cleavage . The sequence of μ-Conotoxin CnIIIC contains multiple basic amino acids (Arginine and Lysine)[1], making it a prime target for trypsin-like serine proteases present in serum and tissue exudates. Causality & Solution: For standard assays, supplement the buffer with a broad-spectrum protease inhibitor cocktail (e.g., AEBSF, Aprotinin, Leupeptin). If your experimental design precludes the use of inhibitors, consider utilizing structurally engineered analogs. Recent studies demonstrate that substituting the N-terminal pyroglutamic acid with D-amino acids (such as D-arginine to form dR-μ-CnIIIC) significantly enhances resistance to protease degradation—retaining nearly 32% activity after 480 minutes in serum—while maintaining nanomolar inhibitory potency against NaV1.4[6].

Part 2: Mechanistic Pathways & Quantitative Data

To effectively troubleshoot, it is critical to diagnose the specific degradation pathway affecting your assay. The diagram below illustrates the logical flow of degradation mechanisms and their corresponding interventions.

Degradation Root Loss of Activity (CAS 936616-33-0) Adsorption Surface Adsorption (Hydrophobic/Cationic) Root->Adsorption Scrambling Disulfide Scrambling (pH > 7.5 or Reductants) Root->Scrambling Proteolysis Proteolytic Cleavage (Biological Buffers) Root->Proteolysis Sol1 Use Low-Bind Tubes & Carrier Proteins Adsorption->Sol1 Sol2 Maintain pH 7.4 & Add 1 mM EDTA Scrambling->Sol2 Sol3 Add Protease Inhibitors or D-Amino Acids Proteolysis->Sol3

Mechanistic pathways of μ-Conotoxin degradation and corresponding mitigation strategies.

Quantitative Summary of Degradation Profiles
Degradation MechanismRoot CauseImpact on Assay Half-LifePrimary Mitigation Strategy
Surface Adsorption Electrostatic/hydrophobic interactions with plasticware[4][5]Immediate loss of effective concentration (t½ < 5 mins)Use low-bind tubes; supplement buffer with 0.1% BSA or 0.01% Tween-20
Disulfide Scrambling Alkaline pH (>7.5) or trace heavy metals catalyzing thiolate formation[3]Gradual loss over 24-48 hoursMaintain strict pH 7.2-7.4; add 1 mM EDTA
Proteolytic Cleavage Trypsin-like serine proteases in biological buffers/serumRapid degradation (t½ < 2 hours)Add protease inhibitors; utilize D-amino acid analogs (e.g., dR-μ-CnIIIC)[6]

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure that any loss of activity is systematically isolated and corrected.

Protocol A: Preparation of Stable Stock and Working Solutions

Objective: Prevent surface adsorption and structural degradation during long-term storage and acute assay preparation.

  • Reconstitution: Briefly centrifuge the lyophilized CAS 936616-33-0 vial prior to opening to ensure the pellet is at the bottom. Reconstitute the peptide in sterile, deionized water to a primary concentration of 0.1–1.0 mg/mL[7].

  • Aliquoting: Transfer the solution exclusively into low-protein-binding polypropylene microcentrifuge tubes to minimize hydrophobic and electrostatic adsorption[4][5].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -20°C to -80°C. Strictly avoid repeated freeze-thaw cycles, which accelerate oxidation[7].

  • Working Dilution: When preparing physiological buffers (e.g., ND-96 for oocyte patch-clamping), supplement the buffer with 0.1% BSA prior to adding the peptide. Thaw the peptide aliquot on ice and dilute immediately before the assay.

Workflow A Lyophilized CAS 936616-33-0 (μ-Conotoxin CnIIIC) B Reconstitute in ddH2O (0.1-1.0 mg/mL) A->B C Add 5-50% Glycerol (For long-term storage) B->C D Aliquot into Low-Bind Polypropylene Tubes C->D E Store at -20°C to -80°C D->E F Dilute in Physiological Buffer (+ 0.1% BSA or 0.01% Tween-20) E->F Thaw on ice G Conduct NaV1.4 Patch-Clamp Assay F->G

Workflow for the stable preparation and storage of μ-Conotoxin CnIIIC.

Protocol B: Serum Stability and Proteolytic Resistance Assay

Objective: Validate the biological half-life of the peptide in biological matrices and confirm the efficacy of protease inhibitors or structural modifications.

  • Matrix Preparation: Prepare 25% (v/v) human or animal serum in PBS (pH 7.4). Split the matrix into two cohorts: Cohort A (Untreated Control) and Cohort B (Treated with 1x Broad-Spectrum Protease Inhibitor Cocktail).

  • Incubation: Spike μ-Conotoxin CnIIIC into both cohorts to achieve a final concentration of 10 μM. Incubate the samples in a water bath at 37°C.

  • Sampling: Withdraw 50 μL aliquots at specific time intervals: t = 0, 30, 60, 120, 240, and 480 minutes[6].

  • Quenching: Immediately quench the proteolytic reaction in the withdrawn aliquots by adding an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to precipitate the heavy serum proteins.

  • Quantification & Validation: Analyze the supernatant via RP-HPLC using a C18 analytical column. The area under the curve (AUC) of the intact peptide peak at t=0 serves as the 100% baseline. Compare the exponential decay rates between Cohort A and Cohort B. A significantly flattened decay curve in Cohort B validates that proteolysis—not adsorption or scrambling—was the primary driver of activity loss in your biological buffer.

References

  • DC Chemicals. Mu-conotoxin |CAS 936616-33-0. Available at:[Link]

  • PubMed / NIH. Inhibition of human Nav1.4 by D-amino acid modified μ-CnIIIC. Available at:[Link]

  • ResearchGate. The Problems with Plastics. Available at: [Link]

  • PMC / NIH. Examination of Microcystin Adsorption by the Type of Plastic Materials Used during the Procedure of Microcystin Analysis. Available at:[Link]

  • Cusabio. Recombinant Conus striatus Mu-conotoxin SIIIB. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Disulfide Bond Formation in μ-Conotoxin CnIIIC Synthesis

Introduction μ-Conotoxin CnIIIC is a 22-amino-acid peptide originally isolated from Conus consors that functions as a potent blocker of NaV1.4 voltage-gated sodium channels. Its rigid, highly constrained tertiary structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

μ-Conotoxin CnIIIC is a 22-amino-acid peptide originally isolated from Conus consors that functions as a potent blocker of NaV1.4 voltage-gated sodium channels. Its rigid, highly constrained tertiary structure is stabilized by three interlocking disulfide bonds with a canonical 1-4, 2-5, 3-6 connectivity (Cys3-Cys15, Cys4-Cys21, Cys10-Cys22) 1. Because oxidative folding can theoretically produce up to 15 different disulfide isomers, achieving high yields of the native isomer is the primary bottleneck in its chemical synthesis 2. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize CnIIIC folding.

Synthesis & Folding Workflows

G A Fmoc-SPPS of Linear CnIIIC B TFA Cleavage & Deprotection A->B C Random Oxidation (One-Step) Air/Glutathione Buffer B->C Thermodynamic Control D Regioselective Oxidation (Two-Step) Orthogonal Protecting Groups B->D Kinetic Control E RP-HPLC Purification C->E D->E F Disulfide Mapping (MS/MS & NMR) E->F

Caption: Workflow for μ-conotoxin CnIIIC synthesis comparing random and regioselective folding.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a low yield of the native 1-4, 2-5, 3-6 isomer during one-step oxidative folding? A: One-step oxidation in redox buffers (e.g., GSH/GSSG) relies entirely on thermodynamic control. While the native isomer is usually the most thermodynamically stable, the energy landscape for μ-conotoxins is highly rugged. Hydrophobic interactions often trap the peptide in kinetically favored, misfolded intermediates (such as ribbon or bead isomers) 3. To bypass this, you must shift from thermodynamic to kinetic control using a two-step regioselective folding strategy 4.

Q2: How do I implement a two-step regioselective oxidation protocol for CnIIIC? A: By utilizing orthogonal protecting groups during Solid-Phase Peptide Synthesis (SPPS), you can dictate the exact pairing of cysteines. Below is a self-validating, step-by-step methodology proven to increase crude purity and yield to over 50% 4.

Step-by-Step Methodology:

  • SPPS & Orthogonal Protection: Synthesize the linear peptide. Protect Cys3, Cys10, Cys15, and Cys22 with acid-labile Trityl (Trt) groups. Protect Cys4 and Cys21 with iodine-labile Acetamidomethyl (Acm) groups.

    • Validation Checkpoint 1: Following TFA cleavage (which removes Trt but leaves Acm intact), LC-MS must show a mass shift corresponding to the linear peptide + 142 Da (two Acm groups).

  • First Oxidation (DMSO): Dissolve the crude peptide at a low concentration (0.1 mg/mL) in 0.1 M Tris-HCl buffer (pH 7.5) containing 10% DMSO. Stir at room temperature for 24 hours.

    • Causality: DMSO acts as a mild oxidant, facilitating the thermodynamic pairing of the four free thiols into the Cys3-Cys15 and Cys10-Cys22 bonds. It prevents over-oxidation while allowing disulfide shuffling until the most stable intermediate is reached.

    • Validation Checkpoint 2: Ellman’s test must be negative (no free thiols). LC-MS will show a mass shift of -4 Da from the linear precursor.

  • Second Oxidation (Iodine): Lyophilize the intermediate and redissolve in 50% aqueous acetic acid. Add a 10-fold molar excess of iodine (I2) dissolved in methanol. Stir in the dark for 45 minutes.

    • Causality: Iodine provides the exact oxidative potential required to concurrently cleave the Acm groups and forcefully close the final Cys4-Cys21 bond under strict kinetic control.

    • Validation Checkpoint 3: Quench with ascorbic acid until colorless. LC-MS must show a final mass shift of -146 Da (loss of 2 Acm + 2 protons), confirming complete cyclization.

Regioselective N1 Linear Peptide Cys3,15,10,22 (Free) Cys4,21 (Acm) N2 Step 1: DMSO Oxidation Forms Cys3-Cys15 & Cys10-Cys22 N1->N2 N3 Intermediate Isomer N2->N3 N4 Step 2: Iodine (I2) Oxidation Cleaves Acm, Forms Cys4-Cys21 N3->N4 N5 Native CnIIIC Isomer (1-4, 2-5, 3-6) N4->N5

Caption: Two-step regioselective disulfide bond formation using orthogonal protecting groups.

Q3: My peptide aggregates and precipitates during the first oxidation step. How can I prevent this? A: Aggregation is driven by the exposure of hydrophobic patches during intermediate folding states.

  • Dilution: Keep peptide concentration strictly ≤ 0.1 mg/mL. High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Co-solvents: Introduce chaotropic agents. Adding 1-2 M Urea or 15% acetonitrile disrupts intermolecular hydrogen bonding and hydrophobic clustering without denaturing the peptide's internal folding trajectory.

  • pH Control: Maintain the pH strictly between 7.5 and 8.0. A lower pH slows thiolate anion formation, prolonging the half-life of aggregation-prone intermediates.

Q4: How do I verify that my purified CnIIIC has the correct 1-4, 2-5, 3-6 connectivity? A: Disulfide isomers often co-elute on RP-HPLC and have identical intact masses. Rigorous mapping is mandatory 5.

  • LC-MS/MS Mapping: Perform partial reduction using TCEP at pH 3.0 (to prevent disulfide scrambling), followed by rapid alkylation with N-ethylmaleimide (NEM). Subject the fragments to Collision-Induced Dissociation (CID). The fragmentation pattern will definitively map the linked cysteines.

  • NMR Spectroscopy: For absolute structural confirmation, conduct 2D 1H-NMR (NOESY/TOCSY). Compare the synthetic peptide's chemical shifts with the published native CnIIIC structure to confirm the pyramidal knottin scaffold.

Quantitative Data: Folding Strategy Comparison

The following table summarizes the expected outcomes when applying different oxidative folding strategies to μ-conotoxin CnIIIC synthesis.

Folding StrategyProtecting Group SchemeOxidation ReagentsIsomer Purity (%)Typical Overall Yield (%)Primary Advantage
One-Step Random All 6 Cys: TrtGSH/GSSG (pH 8.0)< 30%10 - 15%Simple SPPS setup; requires no orthogonal deprotection.
Two-Step Regioselective 4x Trt, 2x Acm1. DMSO2. Iodine (I2)> 90%45 - 55%Optimal balance of high yield, scalability, and structural control.
Three-Step Regioselective 2x Trt, 2x Acm, 2x Mob1. Air2. Iodine3. DPDS> 95%20 - 25%Absolute kinetic control; low yield due to multiple intermediate purifications.
References
  • A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors. nih.gov.
  • Conotoxins Targeting Neuronal Voltage-Gated Sodium Channel Subtypes: Potential Analgesics? mdpi.com.
  • CN116836255B - Chemical synthesis preparation method of mu-conotoxin peptide. google.com.
  • Synthesis of the Most Potent Isomer of μ-Conotoxin KIIIA Using Different Strategies. mdpi.com.
  • Distinct disulfide isomers of mu-conotoxins KIIIA and KIIIB block voltage-gated sodium channels. nih.gov.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Selectivity Profile of CAS 936616-33-0 (μ-Conotoxin CnIIIC) Across NaV1.1 to NaV1.9 Subtypes

Executive Summary CAS 936616-33-0, commonly known as μ-Conotoxin CnIIIC (μ-CnIIIC or XEP-018), is a 22-amino acid peptide originally isolated from the venom of the marine cone snail Conus consors[1]. Featuring a highly c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 936616-33-0, commonly known as μ-Conotoxin CnIIIC (μ-CnIIIC or XEP-018), is a 22-amino acid peptide originally isolated from the venom of the marine cone snail Conus consors[1]. Featuring a highly constrained tertiary structure stabilized by three disulfide bonds, it functions as a potent pore-blocking antagonist of voltage-gated sodium (NaV) channels. For researchers and drug development professionals, understanding its precise selectivity across the nine mammalian NaV subtypes (NaV1.1–NaV1.9) is critical for its application in topical myorelaxants (Botox alternatives) and the development of novel non-opioid analgesics.

Mechanistic Overview & Logical Workflow

μ-CnIIIC acts by physically occluding the outer vestibule (Receptor Site 1) of the sodium channel pore [1]. Unlike gating modifiers that alter channel kinetics by binding to voltage sensors, μ-CnIIIC prevents Na⁺ influx entirely, leading to a complete block of the action potential in sensitive tissues. Its therapeutic index is dictated by its differential binding affinity across NaV subtypes.

G Toxin CAS 936616-33-0 (μ-Conotoxin CnIIIC) Binding Binds Outer Vestibule (Receptor Site 1) Toxin->Binding HighAff High Affinity (IC50 < 2 nM) NaV1.2 & NaV1.4 Binding->HighAff MedAff Intermediate Affinity (IC50 ~ 500 nM) NaV1.3, NaV1.6, NaV1.7 Binding->MedAff LowAff Resistant (IC50 > 10 µM) NaV1.5, NaV1.8, NaV1.9 Binding->LowAff Outcome1 Myorelaxation & Wrinkle Reduction HighAff->Outcome1 Outcome2 Analgesic Modulation MedAff->Outcome2 Outcome3 Cardiac & DRG Safety Margin LowAff->Outcome3

Fig 1: Pharmacological workflow of CAS 936616-33-0 binding and subtype-specific outcomes.

Comparative Selectivity Data

The clinical and experimental utility of any NaV modulator is defined by its subtype selectivity. μ-CnIIIC exhibits a distinct preference for skeletal muscle (NaV1.4) and specific neuronal (NaV1.2) subtypes, while safely sparing cardiac (NaV1.5) and peripheral nociceptive (NaV1.8/NaV1.9) channels [1].

NaV SubtypePrimary Tissue ExpressionSensitivity to CAS 936616-33-0Estimated IC₅₀
NaV1.1 CNS NeuronsIntermediate> 500 nM
NaV1.2 CNS NeuronsHigh~ 1.5 nM
NaV1.3 Embryonic CNSIntermediate> 500 nM
NaV1.4 Skeletal MuscleHigh1.3 nM
NaV1.5 Cardiac MuscleResistant> 10 µM
NaV1.6 CNS/PNS Nodes of RanvierIntermediate~ 1 - 2 µM
NaV1.7 PNS (Sensory/Sympathetic)Intermediate485 - 546 nM
NaV1.8 PNS (DRG Neurons)Resistant> 10 µM
NaV1.9 PNS (DRG Neurons)Resistant> 10 µM

Data synthesized from whole-cell patch-clamp electrophysiology assays on mammalian heterologous expression systems [1][2].

Objective Comparison with Alternative Modulators

To contextualize the performance of CAS 936616-33-0, it is essential to compare it against other standard NaV channel blockers and myorelaxants:

  • vs. Tetrodotoxin (TTX): TTX is a broad-spectrum blocker of all TTX-sensitive channels (NaV1.1–NaV1.4, 1.6, 1.7) with near-equal affinity. In contrast, μ-CnIIIC provides a >300-fold selectivity window for NaV1.4 over NaV1.7, allowing for targeted neuromuscular blockade without widespread autonomic suppression [2].

  • vs. μ-Conotoxin KIIIA: While KIIIA is often utilized for NaV1.7 inhibition (IC₅₀ ~97–363 nM), it lacks subtype selectivity. μ-CnIIIC shares structural homology but offers superior potency at NaV1.4 (IC₅₀ = 1.3 nM) and a more favorable safety profile regarding cardiac off-target effects [2].

  • vs. Botulinum Toxin (BoNT): BoNT exerts its myorelaxant effects presynaptically by cleaving SNARE proteins, which delays the onset of action by several days. μ-CnIIIC acts postsynaptically directly on the muscle NaV1.4 channels (and secondary nAChRs), providing an instantaneous blockade of muscle contraction. This makes it highly valuable in aesthetic dermatology and acute spasticity models [3].

Experimental Methodology: Self-Validating Whole-Cell Patch-Clamp Protocol

To accurately determine the IC₅₀ of CAS 936616-33-0 across NaV subtypes, researchers must employ whole-cell patch-clamp electrophysiology. This protocol is designed as a self-validating system, incorporating internal baseline normalizations and reversibility checks to ensure data integrity.

Step 1: Cell Preparation & Transfection
  • Action: Culture HEK293 or CHO cells and transiently transfect them with plasmids encoding the specific human NaV subtype (e.g., hNaV1.4) along with the β1 auxiliary subunit.

  • Causality: Heterologous expression systems isolate the target channel. Using primary neurons would introduce confounding macroscopic currents from overlapping endogenous NaV subtypes, making accurate IC₅₀ calculations impossible.

Step 2: Solution Formulation
  • Action: Use an intracellular solution containing CsF (140 mM) and an extracellular solution with reduced Na⁺ (e.g., 50 mM NaCl, substituted with choline-Cl).

  • Causality: Cesium blocks endogenous potassium currents that could distort the recording. Reducing extracellular sodium limits the macroscopic current amplitude, preventing voltage-clamp errors (loss of space clamp) that artificially skew dose-response curves.

Step 3: Electrophysiological Recording & Baseline Establishment
  • Action: Establish the whole-cell configuration. Hold the membrane potential at -100 mV and apply 20 ms depolarizing steps to -10 mV at 0.1 Hz.

  • Self-Validation Checkpoint: Record the peak inward current for at least 5 minutes. The baseline must be stable (variance <5%) before toxin application. If current rundown occurs prior to drug application, the cell is discarded to prevent false-positive inhibition readings.

Step 4: Toxin Application & Kinetics Assessment
  • Action: Perfuse CAS 936616-33-0 at varying concentrations (e.g., 0.1 nM to 10 µM) using a gravity-driven microperfusion system.

  • Causality: Continuous perfusion ensures the localized concentration remains constant, allowing the block to reach a true steady-state equilibrium.

  • Self-Validation Checkpoint: After maximum block is achieved, wash out the toxin with a toxin-free extracellular buffer. The recovery of the sodium current proves that the current reduction was due to reversible receptor binding, rather than cell death or patch seal degradation.

References

  • Favreau P, et al. (2012). "A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors." British Journal of Pharmacology.[Link]

  • Mueller A, et al. (2022). "µ-Conotoxins Targeting the Human Voltage-Gated Sodium Channel Subtype NaV1.7." Marine Drugs (MDPI).[Link]

  • Krishnan G, et al. (2017). "Cutaneous iontophoresis of μ-conotoxin CnIIIC—A potent NaV1.4 antagonist with analgesic, anaesthetic and myorelaxant properties." International Journal of Pharmaceutics.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking the Synthetic Purity of µ-Conotoxin CnIIIC (CAS 936616-33-0) Using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic and cosmetic peptide development, establishing the purity and integrity of a synthetic active pharmaceutical ingredient (API...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic and cosmetic peptide development, establishing the purity and integrity of a synthetic active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the purity assessment of µ-conotoxin CnIIIC (CAS 936616-33-0), a 22-amino acid synthetic peptide with three disulfide bonds, known for its muscle-relaxing properties.[1][2][3][4] As a potent modulator of voltage-gated sodium channels, its efficacy and safety are intrinsically linked to its primary sequence and the correct formation of its disulfide bridges.[1][2][4]

This document moves beyond a simple recitation of methods. It delves into the rationale behind selecting specific mass spectrometric techniques, anticipating potential synthetic impurities based on the peptide's structure, and providing a robust, self-validating experimental protocol for its comprehensive characterization.

The Analytical Imperative: Why Mass Spectrometry for a Disulfide-Rich Peptide?

µ-Conotoxin CnIIIC, with its complex structure featuring three intramolecular disulfide bonds (Cys3-Cys15, Cys4-Cys21, Cys10-Cys22), presents unique analytical challenges.[2][5] While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are indispensable for quantifying overall purity, they often fall short in identifying the nature of co-eluting or structurally similar impurities.[6][7][8] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity for this task.[9][10][11][12] It provides precise molecular weight information, enabling the confirmation of the target peptide and the identification of a wide array of potential impurities.[9][11][13]

The primary rationale for employing mass spectrometry lies in its ability to dissect the molecular heterogeneity inherent in solid-phase peptide synthesis (SPPS), the most common manufacturing method for such peptides.[7][14]

Anticipating the Unwanted: Common Impurities in Synthetic µ-Conotoxin CnIIIC

A proactive approach to purity analysis involves understanding the potential byproducts of the synthesis process. For a peptide with the complexity of µ-conotoxin CnIIIC, these can include:

  • Deletion and Insertion Sequences: Incomplete coupling or deprotection steps during SPPS can lead to peptides missing one or more amino acids or having unintentional additions.[14][15][16]

  • Oxidation: The tryptophan (Trp) residue in the sequence is susceptible to oxidation.[16] Cysteine residues can also be oxidized if not properly managed during synthesis and handling.

  • Incomplete Deprotection: Residual protecting groups from the synthesis can remain on the final peptide, leading to adducts.[14][16]

  • Racemization: The chiral integrity of amino acids can be compromised during synthesis, leading to the formation of diastereomers.[14]

  • Disulfide Bond Scrambling: Incorrect pairing of the six cysteine residues can result in a heterogeneous mixture of isomers with potentially altered biological activity. This is a significant challenge for disulfide-rich peptides.[17][18]

Comparative Analysis of Mass Spectrometry Platforms for µ-Conotoxin CnIIIC Purity

The choice of mass analyzer significantly impacts the depth and quality of data obtained. Here, we compare three common platforms for the analysis of µ-conotoxin CnIIIC.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Application Targeted quantificationHigh-resolution accurate-mass screening and identificationUltra-high-resolution accurate-mass analysis and structural elucidation
Resolution LowHighVery High
Mass Accuracy ~100 ppm< 5 ppm< 1 ppm
Sensitivity Excellent for targeted analysis (SRM/MRM)GoodExcellent
Strengths for µ-Conotoxin CnIIIC Highly sensitive for quantifying known impurities.Excellent for identifying unknown impurities based on accurate mass and isotopic pattern. Good for intact mass analysis.Unparalleled resolution for separating isobaric impurities and determining charge states. Superior for detailed structural characterization via MS/MS.
Limitations for µ-Conotoxin CnIIIC Not suitable for identifying unknown impurities.Lower sensitivity for quantification compared to QqQ.[19][20]Higher instrument cost and complexity.

Expert Recommendation: For comprehensive purity benchmarking of µ-Conotoxin CnIIIC, a high-resolution accurate-mass (HRAM) instrument like a Q-TOF or an Orbitrap is highly recommended. [21] While a triple quadrupole excels at quantification, the primary challenge with synthetic peptides is the identification of a wide range of unknown impurities. The high resolution and mass accuracy of HRAM-MS are critical for differentiating between closely related species and providing confident empirical formula determination of impurities.

A Self-Validating Experimental Workflow for Purity Analysis

This protocol outlines a comprehensive LC-MS/MS approach for the characterization and purity assessment of synthetic µ-conotoxin CnIIIC.

Peptide Purity Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis SamplePrep Reconstitute synthetic µ-conotoxin CnIIIC in 0.1% formic acid in water LC_Separation Reversed-Phase HPLC Separation (C18 column) SamplePrep->LC_Separation MS_Analysis HRAM-MS Analysis (e.g., Q-TOF or Orbitrap) LC_Separation->MS_Analysis Quantification Relative Quantification (Peak area integration) LC_Separation->Quantification MSMS_Fragmentation Data-Dependent MS/MS (CID/HCD) MS_Analysis->MSMS_Fragmentation Impurity_ID Impurity Identification (Mass shift analysis) MSMS_Fragmentation->Impurity_ID Sequence_Confirm MS/MS Database Search (Sequence confirmation & PTMs) MSMS_Fragmentation->Sequence_Confirm Intact_Mass Intact Mass Deconvolution Intact_Mass->Impurity_ID caption Figure 1: Experimental workflow for µ-conotoxin CnIIIC purity analysis.

Caption: Figure 1: Experimental workflow for µ-conotoxin CnIIIC purity analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh and dissolve the lyophilized µ-conotoxin CnIIIC powder in a solution of 0.1% formic acid in water to a final concentration of 1 mg/mL. Formic acid is a preferred mobile phase modifier for MS as it provides good protonation for positive-ion electrospray ionization without the significant signal suppression associated with trifluoroacetic acid (TFA).[6][7]

2. Liquid Chromatography Separation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of ≤ 3 µm is recommended for good resolution of peptides.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 5% to 45% Mobile Phase B over 30-60 minutes is a good starting point to separate impurities with similar hydrophobicity.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60 °C to improve peak shape.

3. Mass Spectrometry Analysis:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan: Acquire full scan data from m/z 300-2000 to detect the various charge states of the intact peptide and its impurities.

  • Data-Dependent Acquisition (DDA): Configure the instrument to automatically select the top 3-5 most intense ions from the full scan for fragmentation (MS/MS).

  • Fragmentation: Use Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) to generate fragment ions for sequence confirmation and impurity identification.

4. Data Analysis:

  • Intact Mass Confirmation: Deconvolute the multiply charged ion series from the MS1 spectrum to determine the average molecular weight of the main peak. This should match the theoretical mass of µ-conotoxin CnIIIC.

  • Impurity Identification: Analyze the MS1 data for peaks with mass shifts corresponding to the common impurities listed previously (e.g., -18 Da for dehydration, +16 Da for oxidation).

  • Sequence Verification: Use the MS/MS data to confirm the amino acid sequence of the main peptide and to pinpoint the location of any modifications on the impurities.

  • Relative Quantification: Determine the purity of the sample by calculating the peak area of the main component as a percentage of the total peak area of all related substances in the chromatogram.

Visualizing the Logic: Data Analysis Pathway

Data_Analysis_Pathway cluster_ms1 MS1 Level Analysis cluster_ms2 MS2 Level Analysis cluster_results Final Purity Assessment Raw_Data Raw LC-MS Data TIC Total Ion Chromatogram Raw_Data->TIC Fragmentation_Spectra Fragmentation Spectra Raw_Data->Fragmentation_Spectra EIC Extracted Ion Chromatograms TIC->EIC Deconvolution Intact Mass Deconvolution EIC->Deconvolution Purity_Calculation Relative Purity Calculation (% Area) Deconvolution->Purity_Calculation Sequence_Tagging Sequence Tagging / Database Search Fragmentation_Spectra->Sequence_Tagging Modification_Localization Modification Site Localization Sequence_Tagging->Modification_Localization Impurity_Profile Impurity Profile Report Modification_Localization->Impurity_Profile Purity_Calculation->Impurity_Profile caption Figure 2: Data analysis pathway for purity assessment.

Caption: Figure 2: Data analysis pathway for purity assessment.

Conclusion

Benchmarking the synthetic purity of a complex peptide like µ-conotoxin CnIIIC requires a sophisticated analytical strategy. Mass spectrometry, particularly high-resolution accurate-mass LC-MS/MS, provides the necessary specificity and depth of information to not only quantify purity but also to identify and characterize the process-related impurities that are critical for ensuring the safety and efficacy of the final product. By understanding the likely synthetic byproducts and employing a robust, self-validating workflow, researchers and drug development professionals can confidently assess the quality of their synthetic µ-conotoxin CnIIIC.

References

  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Waters Corporation. Retrieved March 25, 2026, from [Link]

  • Do Disulfide Bonds Affect Mass Spectrometry Analysis. (n.d.). MtoZ Biolabs. Retrieved March 25, 2026, from [Link]

  • Common Peptide Contaminants and Impurities. (2026, January 4). PepSpace. Retrieved March 25, 2026, from [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved March 25, 2026, from [Link]

  • Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. (2020, August 12). Frontiers in Chemistry. Retrieved March 25, 2026, from [Link]

  • Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. (2018, January 25). Journal of The American Society for Mass Spectrometry. Retrieved March 25, 2026, from [Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. (n.d.). MtoZ Biolabs. Retrieved March 25, 2026, from [Link]

  • Disulfide Linkage Characterization of Disulfide Bond-Containing Proteins and Peptides by Reducing Electrochemistry and Mass Spectrometry. (2015, December 22). Analytical Chemistry. Retrieved March 25, 2026, from [Link]

  • Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. (n.d.). Waters Corporation. Retrieved March 25, 2026, from [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (n.d.). Springer Nature Experiments. Retrieved March 25, 2026, from [Link]

  • Related impurities in peptide medicines. (2014, December 15). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 25, 2026, from [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. (2015). Methods in Molecular Biology. Retrieved March 25, 2026, from [Link]

  • Analysis of a Synthetic Peptide and Its Impurities. (2020, November 10). Agilent. Retrieved March 25, 2026, from [Link]

  • Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. (2020, October 23). Frontiers in Chemistry. Retrieved March 25, 2026, from [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent. Retrieved March 25, 2026, from [Link]

  • s-Mu-conotoxin CnIIIC. (2025, October 29). Cosmetic Ingredients Guide. Retrieved March 25, 2026, from [Link]

  • µ-conotoxin-CnIIIC Supplier I Nav1.4 sodium channel blocker. (n.d.). Smartox Biotechnology. Retrieved March 25, 2026, from [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2021, June 10). Analytical Chemistry. Retrieved March 25, 2026, from [Link]

  • Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. (2012, March 15). Bioanalysis. Retrieved March 25, 2026, from [Link]

  • Comparison of Triple Quadrupole And High-Resolution Tof-Ms For Quantification of Peptides. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • µ-conotoxin-CnIIIC. (n.d.). SB PEPTIDE. Retrieved March 25, 2026, from [Link]

  • A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors. (n.d.). British Journal of Pharmacology. Retrieved March 25, 2026, from [Link]

  • Chemical synthesis preparation method of mu-conotoxin peptide. (2024, October 18). Google Patents.

Sources

Validation

Cross-Validation of 936616-33-0 (µ-Conotoxin CnIIIC) Binding Sites on NaV1.4 Using Site-Directed Mutagenesis: A Comparative Guide

Introduction & Pharmacological Profile The compound 936616-33-0 , commonly known as µ-Conotoxin CnIIIC (or XEP-018 in cosmetic applications), is a highly rigid 22-residue peptide stabilized by three disulfide bonds[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

The compound 936616-33-0 , commonly known as µ-Conotoxin CnIIIC (or XEP-018 in cosmetic applications), is a highly rigid 22-residue peptide stabilized by three disulfide bonds[1][2][3]. Originally isolated from the venom of the marine cone snail Conus consors, it has emerged as a potent, virtually irreversible blocker of the skeletal muscle voltage-gated sodium channel, NaV1.4[1][4].

For drug development professionals and researchers, understanding the exact molecular footprint of 936616-33-0 is critical. Unlike traditional small-molecule anesthetics or broad-spectrum toxins like Tetrodotoxin (TTX), 936616-33-0 exhibits a highly specific subtype preference, potently blocking NaV1.4 and NaV1.2 while leaving cardiac (NaV1.5) and peripheral (NaV1.8) channels unaffected[5][6].

To objectively evaluate its performance, we must compare 936616-33-0 against alternative NaV blockers.

Table 1: Comparative Performance of NaV Blockers
BlockerTarget PreferenceReversibilityBlockade CompletenessBinding Site
936616-33-0 (µ-CnIIIC) NaV1.4, NaV1.2Virtually Irreversible~95% (Leaky Block)Outer Vestibule (Domains I & II)
Tetrodotoxin (TTX) NaV1.1-1.4, 1.6, 1.7Reversible100% (Complete)Deep Pore (Site 1)
Saxitoxin (STX) NaV1.1-1.4, 1.6, 1.7Reversible100% (Complete)Deep Pore (Site 1)
µ-Conotoxin GIIIA NaV1.4Reversible100% (Complete)Outer Vestibule

Mechanistic Insights: The "Leaky Block" Phenomenon

The interaction between 936616-33-0 and NaV1.4 is structurally unique. While TTX penetrates deep into the channel pore to completely occlude sodium flux, 936616-33-0 binds to the outer vestibule of the channel[2][4].

The Causality of the Leak: Because the peptide acts as a "lid" rather than a deep plug, steric occlusion is incomplete. This results in a persistent ~5% residual Na+ current, termed a "leaky block"[2][4]. Interestingly, if TTX is already bound deep in the pore, the subsequent binding of 936616-33-0 acts as a trap door, preventing TTX from dissociating[2][4].

Mechanism NaV NaV1.4 Outer Vestibule (Domains I & II) Block Steric Occlusion NaV->Block Structural Consequence CnIIIC 936616-33-0 (µ-CnIIIC) CnIIIC->NaV High Affinity Binding TTX Tetrodotoxin (TTX) Trap TTX Trapped Inside Pore TTX->Trap Pre-bound state Leak Leaky Block (5% Residual Na+) Block->Leak Incomplete Seal Block->Trap Prevents TTX escape

Fig 1: Steric occlusion and leaky block mechanism of 936616-33-0 on NaV1.4.

Cross-Validation Strategy: Site-Directed Mutagenesis

To definitively cross-validate the binding sites of 936616-33-0, researchers utilize site-directed mutagenesis to create chimeric channels.

The Rationale: Since human NaV1.4 is highly sensitive to 936616-33-0 and NaV1.5 is completely insensitive, swapping specific domains between these two channels allows us to isolate the molecular determinants of binding[4][5]. By systematically replacing the pore loops of NaV1.5 with those of NaV1.4, we can observe a gain-of-function in toxin sensitivity.

Workflow WT WT NaV1.4 (Sensitive) WT NaV1.5 (Insensitive) SDM Site-Directed Mutagenesis (Swap Domain I/II Loops) WT->SDM Template Isolation HEK HEK293 Transfection (Lacks endogenous NaV) SDM->HEK Plasmid Delivery Patch Whole-Cell Patch Clamp (Measure Na+ Current) HEK->Patch Expression (24-48h) Result Cross-Validation (Identify Binding Determinants) Patch->Result IC50 & Kinetic Analysis

Fig 2: Mutagenesis and patch-clamp workflow for cross-validating binding sites.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system. Every step includes internal controls to prevent false positives or artifacts.

Phase 1: Mutagenesis & Plasmid Construction
  • Primer Design: Design overlapping primers to swap the Domain I (DI) and Domain II (DII) pore loops of hNaV1.5 with those of hNaV1.4. Additionally, generate point mutations (e.g., NaV1.4 Y401C) to test specific residue interactions[5].

  • PCR Amplification: Utilize a high-fidelity DNA polymerase to amplify the mutant plasmids.

  • Validation Checkpoint: Sequence all resulting plasmids via Sanger sequencing to confirm the presence of the desired mutations and the absence of off-target errors.

Phase 2: Heterologous Expression
  • Cell Line Selection: Culture HEK293 cells in DMEM supplemented with 10% FBS[7]. Causality: HEK293 cells are chosen because they lack endogenous voltage-gated sodium channels, ensuring that any recorded Na+ current originates exclusively from the transfected plasmids.

  • Transfection: Co-transfect the mutant α-subunit plasmids with the human β1-subunit and a GFP reporter plasmid using lipofection[7].

  • Validation Checkpoint: Only patch cells exhibiting robust GFP fluorescence, confirming successful plasmid uptake.

Phase 3: Whole-Cell Patch-Clamp Recording
  • Setup: 24–48 hours post-transfection, establish whole-cell configuration using borosilicate glass pipettes (resistance 1.5–3.0 MΩ).

  • Perfusion: Perfuse the cells with varying concentrations of 936616-33-0 (0.1 nM to 10 µM)[2][7].

  • Self-Validating Controls:

    • Positive Control: Perfuse WT NaV1.4. Expected Result: Irreversible block with ~5% residual current[2][4].

    • Negative Control: Perfuse WT NaV1.5. Expected Result: Complete insensitivity to the toxin, proving the baseline specificity[4][5].

    • Background Control: Mock-transfected cells. Expected Result: Zero Na+ current, validating the absence of endogenous channel interference.

Experimental Data Interpretation

Patch-clamp recordings of the chimeric channels yield definitive proof of the binding site location. The data below summarizes the findings of cross-validation studies (adapted from Markgraf et al.)[4][5].

Table 2: Mutagenesis Data Summary (WT vs. Chimeras)
Channel ConstructDomain I Pore LoopDomain II Pore Loop936616-33-0 Sensitivity (IC50)Mechanistic Conclusion
WT NaV1.4 NaV1.4NaV1.4~1.3 nMBaseline high-affinity binding.
WT NaV1.5 NaV1.5NaV1.5Insensitive (>10 µM)Baseline insensitivity.
Chimera 1 NaV1.5NaV1.4Drastically ReducedDI is essential for total block / subtype specificity.
Chimera 2 NaV1.4NaV1.5IntermediateDII primarily dictates the kinetics of toxin binding.
NaV1.4 Y401C MutantNaV1.4Reduced AffinityResidue Y401 is a critical contact point for the toxin.

References

  • Markgraf R, Leipold E, Schirmeyer J, Paolini-Bertrand M, et al. Mechanism and molecular basis for the sodium channel subtype specificity of µ-conopeptide CnIIIC. Br J Pharmacol. 2012 Oct;167(3):576-86.[Link]

  • Favreau P, Benoit E, Hocking HG, Carlier L, et al. A novel µ-conopeptide, CnIIIC, exerts potent and preferential inhibition of NaV1.2/1.4 channels and blocks neuronal nicotinic acetylcholine receptors. Br J Pharmacol. 2012 Jul;166(5):1654-68.[Link]

  • DC Chemicals. Mu-conotoxin | CAS 936616-33-0 Datasheet.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal and Inactivation Protocol for μ-Conotoxin CnIIIC (CAS 936616-33-0)

Executive Summary CAS 936616-33-0, commonly known as μ-Conotoxin CnIIIC or XEP-018, is a highly potent, 22-residue peptide toxin originally isolated from the venom of the marine cone snail Conus consors. As a highly spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 936616-33-0, commonly known as μ-Conotoxin CnIIIC or XEP-018, is a highly potent, 22-residue peptide toxin originally isolated from the venom of the marine cone snail Conus consors. As a highly specific voltage-gated sodium channel (NaV1.4) blocker, it is widely utilized in neurophysiology, neuromuscular research, and cosmetic pharmacology. Due to its potent biological activity and extreme structural stability, improper disposal poses severe neurotoxic risks to laboratory personnel and the environment. This guide provides authoritative, field-validated protocols for the chemical inactivation and logistical disposal of μ-Conotoxin, ensuring absolute safety and regulatory compliance.

Mechanistic Rationale for Disposal Protocols

To safely dispose of laboratory chemicals, one must understand their molecular vulnerabilities. Unlike standard proteins, μ-Conotoxin CnIIIC possesses a highly rigid three-dimensional structure (a tetragonal bipyramid) stabilized by three internal disulfide bonds (Cys3-Cys15, Cys4-Cys21, Cys10-Cys22) .

  • The Failure of Standard Autoclaving: The dense disulfide cross-linking imparts exceptional thermal stability. Standard steam autoclaving (121°C for 30–60 mins) is insufficient to guarantee the complete denaturation of such low-molecular-weight (LMW) peptide toxins .

  • Oxidative Cleavage (The Gold Standard): Effective neutralization requires the irreversible disruption of these disulfide bridges. The application of a strong oxidizing agent, such as Sodium Hypochlorite (NaOCl), combined with an alkaline environment (Sodium Hydroxide, NaOH), forces the peptide to unfold. The alkaline pH exposes the deeply buried cysteine residues, allowing the hypochlorite to oxidatively cleave the disulfide bonds, fragmenting the peptide backbone and permanently destroying the toxin's biological activity .

Comparative Efficacy of Inactivation Methods

To ensure fail-safe disposal, laboratory personnel must select the appropriate inactivation method based on the specific waste matrix.

Inactivation MethodOperating ParametersMechanistic EfficacySuitability for CAS 936616-33-0
Chemical Oxidation 1.0% - 2.5% NaOCl + 0.25N NaOH for 60 minsIrreversible cleavage of disulfide bonds; peptide backbone fragmentation.Primary Method for liquid waste, working solutions, and spills.
High-Temp Incineration >815°C (>1500°F) in a licensed facilityComplete thermal combustion and molecular atomization.Primary Method for solid waste (powders, PPE, contaminated plastics).
Steam Autoclaving 121°C at 15 psi for 60 minsThermal denaturation of secondary/tertiary structures.Ineffective / Not Recommended . LMW conotoxins resist standard autoclaving.
Enzymatic Degradation 1% Enzymatic detergent (e.g., SBCleaner)Proteolytic cleavage of peptide bonds.Secondary Method for pre-cleaning delicate labware before chemical oxidation.

Standard Operating Procedures (SOPs) for Disposal

DisposalWorkflow Start CAS 936616-33-0 Waste (μ-Conotoxin CnIIIC) Decision Waste Type? Start->Decision Liquid Liquid Solutions & Spills Decision->Liquid Aqueous Solid Solid Waste (Vials, PPE, Powders) Decision->Solid Solid/Powder ChemInact Chemical Inactivation (1.0-2.5% NaOCl + 0.25N NaOH) 60 min contact Liquid->ChemInact Incineration Controlled Incineration (>815°C / 1500°F) Solid->Incineration Neutralize Neutralization & Chemical Waste Collection ChemInact->Neutralize Licensed Licensed Chemical Destruction Plant Incineration->Licensed Neutralize->Licensed

Workflow for the chemical inactivation and thermal destruction of μ-Conotoxin (CAS 936616-33-0).

Protocol A: Liquid Waste and Spill Decontamination

Objective: Irreversible chemical inactivation of aqueous μ-Conotoxin solutions.

  • Preparation of Inactivation Solution: In a certified chemical fume hood, prepare a fresh solution of 1.0% to 2.5% Sodium Hypochlorite (NaOCl) supplemented with 0.25 N Sodium Hydroxide (NaOH) . (Note: Standard household bleach is typically 5-6% NaOCl; dilute accordingly with deionized water).

  • Toxin Submersion: Slowly add the liquid peptide waste to the inactivation solution to prevent splashing. For benchtop spills, cover the spill with absorbent pads and carefully pour the inactivation solution over the pads, working from the perimeter inward to prevent spreading .

  • Contact Time (Self-Validating Step): Allow the mixture to react undisturbed for a minimum of 60 minutes .

    • Validation: The solution should maintain a distinct chlorine odor throughout the contact period. If the odor dissipates prematurely, the oxidative capacity has been exhausted by high organic loads; add additional NaOCl to ensure complete disulfide bond cleavage.

  • Neutralization: After the 60-minute contact period, verify the pH using indicator strips. Carefully neutralize the highly alkaline solution to a pH of 6-8 using a mild acid (e.g., dilute HCl) before transferring it to a designated hazardous aqueous waste container.

    • Validation: The absence of extreme pH confirms the solution is chemically stable and safe for standard hazardous waste transport.

  • Final Disposal: Label the container as "Chemically Inactivated Peptide Waste" and transfer it to your institution's Environmental Health and Safety (EHS) department for final disposal .

Protocol B: Solid Waste and Contaminated Consumables

Objective: Safe containment and destruction of lyophilized powders, contaminated pipette tips, vials, and PPE.

  • Primary Containment: Do not attempt to chemically inactivate solid μ-Conotoxin powders directly with liquid bleach. The rapid, localized exothermic reaction can cause dangerous aerosolization of the neurotoxin. Instead, place all closed primary vials, contaminated tips, and gloves into a secondary, leak-proof, and puncture-resistant chemical waste container .

  • Labeling: Seal the container securely and affix a clear, compliant label: "Hazardous Toxin Waste - μ-Conotoxin (CAS 936616-33-0) - FOR INCINERATION ONLY".

  • Storage: Store the sealed container in a locked, well-ventilated area away from incompatible materials (e.g., strong acids, which can react with residual bleach to form toxic chlorine gas) until scheduled pickup.

  • Controlled Incineration: Transfer the waste to a licensed chemical destruction plant. The material must be subjected to controlled incineration with flue gas scrubbing at temperatures exceeding 815°C (1500°F) to ensure total molecular atomization .

Regulatory & Logistical Compliance

When handling and disposing of CAS 936616-33-0, strict adherence to institutional and federal guidelines is mandatory:

  • Personal Protective Equipment (PPE): All disposal procedures must be conducted wearing chemical-impermeable gloves (nitrile), a dedicated lab coat, and safety goggles. If handling dry powders, work must be conducted within a Class II Biological Safety Cabinet (BSC) or a dedicated glove box to prevent inhalation exposure .

  • Environmental Discharge: Under no circumstances should active or partially inactivated μ-Conotoxin be discharged into standard sewer systems, waterways, or sanitary landfills.

  • Documentation: Maintain a detailed, auditable log of all disposed quantities, the specific inactivation methods utilized, and the chain of custody for waste transferred to third-party destruction facilities.

References

  • "Biological Toxin Use and Disposal Policy." University of Health Sciences and Pharmacy (UHSP) Collections. [Link]

  • "Toxin Inactivation Recommendations." Stanford Environmental Health & Safety.[Link]

  • "Procedures for the Inactivation and Safe Containment of Toxins." University of Alabama at Birmingham (UAB).[Link]

  • "BIO-GDL-002 Guidelines for Working with Microbial Toxins." University of British Columbia (UBC) Safety & Risk Services.[Link]

Handling

Personal protective equipment for handling 936616-33-0

As a Senior Application Scientist, I recognize that handling highly potent neurotoxins requires more than just compliance with a Safety Data Sheet (SDS); it demands a fundamental understanding of the molecule's mechanism...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly potent neurotoxins requires more than just compliance with a Safety Data Sheet (SDS); it demands a fundamental understanding of the molecule's mechanism of action to build a fail-safe operational environment.

The compound 936616-33-0 (commonly known as μ-Conotoxin CnIIIC or XEP-018) is a 22-amino-acid peptide isolated from the marine cone snail Conus consors[1]. Because it is a potent and specific blocker of the voltage-gated sodium channel NaV1.4, improper handling can lead to rapid systemic absorption and severe neuromuscular paralysis[1].

This guide provides the definitive, self-validating protocols for the safe handling, personal protective equipment (PPE) utilization, and chemical inactivation of 936616-33-0.

Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the biological and structural nature of the threat:

  • Structural Rigidity: The peptide contains three internal disulfide bonds, imparting extreme molecular rigidity[1]. This makes it highly stable in ambient environments and resistant to standard thermal degradation (e.g., standard autoclaving).

  • Mechanism of Action: By physically occluding the pore of the NaV1.4 channel, it inhibits Na+ flux in skeletal muscles[1].

  • Exposure Routes: Due to its low molecular weight (2375.7 g/mol ) and high potency, the Globally Harmonized System (GHS) classifies it under Acute Toxicity Category 3 for oral, dermal, and inhalation exposure[2]. Aerosolized peptide dust can rapidly cross mucosal membranes, making inhalation the highest-risk exposure pathway during the reconstitution of lyophilized powders.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE chosen for handling 936616-33-0 serves a specific mechanistic purpose. Do not deviate from these specifications.

PPE CategoryQuantitative/Qualitative SpecificationMechanistic & Operational Causality
Eye/Face Tightly fitting safety goggles (EN 166 / NIOSH compliant)Prevents mucosal absorption of aerosolized peptide dust in the event of a micro-spill or localized draft[2].
Hands Double-layered Nitrile gloves (EN 374 compliant)Prevents dermal absorption. Double-layering provides a fail-safe against undetected micro-tears during vial manipulation[2].
Body Fire/flame resistant, impervious lab coat or solid-front gownShields the operator's body and personal clothing from accidental liquid splashes during reconstitution[2].
Respiratory Full-face respirator (N95/P100 equivalent) OR Class II Biosafety Cabinet (BSC)Mandatory to prevent inhalation of lyophilized powder. If a certified Class II BSC is used, a standard surgical mask is acceptable; otherwise, a full respirator is required[2].

Workflow Visualization

The following logical workflow dictates the safe operational path from preparation to decontamination.

G Start Initiate 936616-33-0 Protocol PPE Don PPE Matrix (Respirator, Double Gloves, Goggles) Start->PPE Hood Execute in Class II BSC / Fume Hood PPE->Hood Prep Reconstitute Peptide (Aerosol Prevention) Hood->Prep Spill Spill Detected? Prep->Spill Decon Inactivate: 10% Bleach or 1N NaOH (30 min contact time) Spill->Decon Yes Success Proceed to Assay Spill->Success No Clean Dispose in Toxin Waste Stream Decon->Clean Doff Doff PPE & Wash Hands Clean->Doff Success->Doff

Workflow for safe handling, reconstitution, and spill response for 936616-33-0.

Step-by-Step Operational Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Phase 1: Pre-Operation & Donning
  • Ventilation Check: Turn on the Class II BSC or chemical fume hood.

    • Validation Check: Perform a tissue flutter test at the sash opening to visually confirm negative pressure and inward airflow.

  • Body & Face Protection: Don the impervious lab coat and tightly fitting safety goggles.

  • Glove Integrity:

    • Validation Check: Perform the "inflation test" on two pairs of nitrile gloves to verify the absence of micro-tears before donning.

  • Donning: Put on the inner pair of gloves, followed by the outer pair. Ensure the outer gloves fully cover the cuffs of the lab coat.

Phase 2: Reconstitution & Experimental Execution
  • Vial Preparation: Before opening, centrifuge the sealed vial of 936616-33-0 at 10,000 x g for 30 seconds.

    • Validation Check: Visually confirm that the lyophilized pellet is entirely localized at the bottom of the vial. This prevents aerosolization of peptide dust trapped in the cap.

  • Solvent Addition: Transfer the vial to the BSC. Inject the diluent (e.g., DMSO or assay buffer) directly through the septum using a syringe. If a septum is not present, open the vial slowly, pointing the opening away from your face.

  • Dissolution: Gently swirl the vial to dissolve the peptide. Do not vortex vigorously , as this generates internal aerosols that can escape upon reopening.

Phase 3: Doffing & Decontamination
  • Surface Wipe: Wipe down all sealed secondary containers containing the reconstituted peptide with a 10% bleach solution before removing them from the hood.

  • Outer Glove Removal: Remove the outer gloves inside the hood and dispose of them in the designated biological toxin waste bin.

  • PPE Removal: Step away from the hood. Remove goggles, respirator, and lab coat.

  • Final Wash: Remove the inner gloves and immediately wash hands thoroughly with soap and water[2].

Chemical Inactivation & Disposal Plan

Standard thermal autoclaving is completely ineffective for low molecular weight biological toxins like conotoxins due to their rigid, heat-stable disulfide knottin scaffolds[3]. Complete inactivation requires the chemical cleavage of these three disulfide bonds.

Inactivation Protocol:

  • Reagent Preparation: Prepare a fresh 10% household bleach solution (yielding approximately 0.5% active sodium hypochlorite, NaOCl) or a 1N NaOH solution[4].

    • Causality: These strong oxidizing/alkaline agents actively break the disulfide bonds, denaturing the peptide and permanently neutralizing its ability to block NaV1.4 channels.

  • Liquid Waste & Consumables: Submerge all used pipette tips, empty vials, and liquid waste in the 10% bleach or 1N NaOH solution.

  • Contact Time: Allow a strict, uninterrupted contact time of 30 minutes [4].

    • Validation Check: Set a physical timer. Do not dispose of the solution until the timer expires to guarantee complete molecular cleavage[3].

  • Spill Response: In the event of a spill, cover the area with absorbent pads. Carefully pour the 10% bleach solution over the pads, working from the outside edges toward the center to prevent spreading. Wait 30 minutes before wiping[4].

  • Final Disposal: Segregate all inactivated solid waste into clearly labeled yellow biohazard/toxin bags for final destruction via incineration[3].

References

  • Source: chemicalbook.
  • Source: echemi.
  • Source: uhsp.
  • Source: dartmouth.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.